molecular formula C12H13NO5 B8410322 Cyclopentyl 4-nitrophenyl carbonate

Cyclopentyl 4-nitrophenyl carbonate

Cat. No.: B8410322
M. Wt: 251.23 g/mol
InChI Key: TYGCBNNJAFOHKI-UHFFFAOYSA-N
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Description

Cyclopentyl 4-nitrophenyl carbonate is a useful research compound. Its molecular formula is C12H13NO5 and its molecular weight is 251.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentyl 4-nitrophenyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentyl 4-nitrophenyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

cyclopentyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C12H13NO5/c14-12(17-10-3-1-2-4-10)18-11-7-5-9(6-8-11)13(15)16/h5-8,10H,1-4H2

InChI Key

TYGCBNNJAFOHKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Characterization Guide: Cyclopentyl 4-nitrophenyl carbonate (Poc-ONp)

[1]

Executive Summary

Cyclopentyl 4-nitrophenyl carbonate (CAS: 106622-03-3), often abbreviated as Poc-ONp , is a mixed carbonate reagent used primarily in organic synthesis and peptide chemistry.[1] It serves as a highly reactive electrophile for introducing the cyclopentyloxycarbonyl (Poc) protecting group to amines and alcohols.[1]

Unlike the symmetric bis(4-nitrophenyl) carbonate, this reagent is "hemi-activated."[1] It contains one stable alkoxy group (cyclopentyl) and one good leaving group (p-nitrophenolate).[1] This structural asymmetry allows for the controlled formation of carbamates (Poc-protected amines) under mild conditions, avoiding the formation of urea byproducts often seen with more aggressive reagents like phosgene.[1]

This guide provides a rigorous characterization framework, synthesis logic, and functional validation protocols for researchers utilizing Poc-ONp.[1]

Chemical Identity & Structural Logic[1][2][3]

The utility of Poc-ONp lies in its "warhead" structure.[1] The carbonate carbonyl is flanked by a cyclopentyl ether (electron-donating, stabilizing) and a p-nitrophenyl ether (electron-withdrawing, activating).[1]

PropertyData
IUPAC Name Cyclopentyl (4-nitrophenyl) carbonate
Common Abbreviation Poc-ONp
CAS Registry Number 106622-03-3
Molecular Formula C₁₂H₁₃NO₅
Molecular Weight 251.24 g/mol
Physical State Solid foam, viscous oil, or light brown gum (amorphous)
Solubility Soluble in DCM, THF, EtOAc, Acetonitrile; decomposes in water/base
Leaving Group p-Nitrophenolate (pKa ~7.[1]1)
Structural "Warhead" Diagram

The following diagram illustrates the electrophilic activation provided by the nitro group, which makes the carbonyl susceptible to nucleophilic attack.

Gcluster_activationReactivity DriverCPCyclopentyl Group(Steric Bulk / Stability)COCarbonyl Core(Electrophilic Center)CP->COEther LinkageNPp-Nitrophenyl Group(Leaving Group)CO->NPActivated Ester Bond

Figure 1: Structural logic of Poc-ONp.[1] The p-nitrophenyl group activates the central carbonyl, while the cyclopentyl group remains as the protecting moiety.

Synthesis & Impurity Profile

Understanding the synthesis is critical for interpreting the impurity profile. Poc-ONp is typically synthesized by reacting cyclopentanol with 4-nitrophenyl chloroformate in the presence of a weak base (Pyridine or Triethylamine).[1]

Synthesis Workflow

SynthesisCyclopentanolCyclopentanolIntermediateTetrahedralIntermediateCyclopentanol->IntermediateChloroformate4-NitrophenylChloroformateChloroformate->IntermediateBaseBase (Pyridine/DCM)Base->IntermediateProductPoc-ONp(Target)Intermediate->ProductEliminationByproductPyridinium HClIntermediate->ByproductImpurityResidual4-NitrophenolProduct->ImpurityHydrolysis(Moisture)

Figure 2: Synthesis pathway and potential degradation to 4-nitrophenol.[1]

Critical Impurities
  • 4-Nitrophenol: The primary degradation product (hydrolysis).[1] Indicator: Yellow discoloration.[1]

  • Bis(4-nitrophenyl) carbonate: Formed if the starting chloroformate disproportionates or if stoichiometry is incorrect.[1] Indicator: Additional aromatic signals in NMR.

  • Dicyclopentyl carbonate: Formed if excess cyclopentanol reacts with the product (rare under controlled conditions).[1]

Spectroscopic Characterization

The following data represents the "Gold Standard" for confirming the identity of Poc-ONp.

Proton NMR ( H NMR)

Solvent: CDCl

The spectrum is distinct due to the symmetry of the nitrophenyl group and the specific deshielding of the cyclopentyl methine proton.

Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Insight
8.24 Doublet (

Hz)
2HAr-H (ortho to NO

)
Highly deshielded by the electron-withdrawing nitro group.[1]
7.55 Doublet (

Hz)
2HAr-H (meta to NO

)
Deshielded by the carbonate oxygen, but less so than the nitro-adjacent protons.[1]
5.13 Multiplet (

)
1HCyclopentyl CH (Methine)Diagnostic Peak. The shift from ~4.0 (alcohol) to >5.0 indicates successful acylation (carbonate formation).[1]
1.60 – 2.00 Multiplets8HCyclopentyl CH

Characteristic ring envelope.[1]

Self-Validation Check:

  • If the doublet at 8.24 ppm integrates to < 2H relative to the methine at 5.13 ppm, significant hydrolysis to 4-nitrophenol (which has different shifts in base) or solvent contamination is present.[1]

  • Note: 4-Nitrophenol impurity typically shows shifts at 6.9 and 8.1 ppm (broad) depending on concentration and H-bonding.[1]

Carbon NMR ( C NMR)
  • Carbonyl: ~152.0 – 155.0 ppm (Mixed carbonate characteristic).[1]

  • Aromatic: ~155 (C-O), 145 (C-N), 125 (CH), 121 (CH).[1]

  • Cyclopentyl: ~80.0 (CH-O), 32.0 (CH

    
    ), 23.0 (CH
    
    
    ).[1]
Infrared Spectroscopy (FT-IR)[1]
  • Carbonyl (C=O): Strong band at 1760 ± 10 cm⁻¹ .[1] (Higher frequency than dialkyl carbonates due to the electron-withdrawing nitrophenyl group).[1]

  • Nitro (NO

    
    ):  Distinct asymmetric stretch at 1525 cm⁻¹  and symmetric stretch at 1350 cm⁻¹ .[1]
    

Functional Assay: Reactivity Validation

To validate the reagent's activity before using it on precious substrates (e.g., complex peptides), perform this standard "Kill Test" using Benzylamine.[1]

Protocol: Poc-Protection of Benzylamine

Objective: Confirm reagent quality by converting Benzylamine to N-(Cyclopentyloxycarbonyl)benzylamine.

  • Setup: Dissolve Poc-ONp (1.0 equiv, e.g., 25 mg) in DCM (1 mL).

  • Addition: Add Benzylamine (1.1 equiv) and Triethylamine (1.5 equiv).

  • Observation:

    • Visual: The solution should turn vibrant yellow almost immediately.[1]

    • Why? The reaction releases p-nitrophenol.[1] In the presence of base (TEA), it forms the p-nitrophenolate anion, which is intensely yellow (absorbance max ~400 nm).[1]

  • TLC Monitoring:

    • Spot the reaction mixture against the starting Poc-ONp.[1]

    • Poc-ONp Rf: ~0.30 (Hexane/EtOAc 85:15).[1]

    • Product Rf: Usually higher (less polar than the nitrophenyl ester).[1]

    • Byproduct (Nitrophenol): Stays near the baseline or streaks; visible under UV.[1]

Interpretation:

  • Instant Yellow: Reagent is active.[1]

  • Pale/No Color: Reagent has hydrolyzed (inactive) or base is missing.[1]

Storage & Stability

  • Temperature: Store at -20°C .

  • Atmosphere: Strictly anhydrous (Argon/Nitrogen).[1]

  • Stability: As a mixed carbonate, it is susceptible to hydrolysis.[1] If the solid turns yellow in the bottle, it has degraded.

  • Handling: It is a "solid foam" or gum.[1] Do not attempt to recrystallize from hot solvents; purification is best achieved via rapid silica chromatography or use as crude if purity is >90%.[1]

References

  • Synthesis & NMR Data

    • Source: University of Southampton, School of Chemistry. "Synthesis of (±)–paroxetine and related compounds." (Compound 4.54).[1][2]

    • Data: Confirms 1H NMR shifts (8.24, 7.55, 5.13 ppm)
    • URL:[1]

  • Application in Drug Discovery (CDK Inhibitors)

    • Source: Pfizer Inc.[1] (WO2020157652A2).[1][3] "Cyclopentyl 4-nitrophenyl carbonate (1A) preparation."

    • Context: Used to introduce the cyclopentyl carbamate moiety in CDK2 inhibitors. Describes the product as a "solid foam."[1][4]

    • URL:[1]

  • General Reactivity of Mixed Carbonates

    • Source: Castro, E. A., et al. "Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Carbonates." J. Org.[1] Chem.

    • Context: Establishes the mechanism of nucleophilic attack on the carbonyl and the leaving group ability of p-nitrophenol
    • URL:[1]

spectroscopic analysis of Cyclopentyl 4-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Cyclopentyl 4-nitrophenyl carbonate

Foreword: Beyond the Spectrum

In the landscape of modern drug discovery and fine chemical synthesis, the unambiguous characterization of reagents and intermediates is the bedrock of reliable and reproducible science. Cyclopentyl 4-nitrophenyl carbonate is a key activated reagent, frequently employed in the synthesis of more complex molecules by facilitating the introduction of a cyclopentoxycarbonyl group. Its purity and structural integrity are paramount. This guide is designed not merely to present spectra, but to provide a cohesive analytical strategy. As a Senior Application Scientist, my objective is to move beyond simple data reporting and delve into the causality of our analytical choices, demonstrating how a multi-technique spectroscopic approach forms a self-validating system for the comprehensive characterization of this vital compound.

The Molecular Blueprint: Structure and Analytical Implications

At its core, Cyclopentyl 4-nitrophenyl carbonate is an asymmetric carbonate ester. Its structure is a confluence of three distinct chemical motifs: an aliphatic cyclopentyl ring, a central carbonate linker, and an electronically-activated 4-nitrophenyl leaving group. Each of these components imparts a unique and identifiable signature upon the molecule's spectroscopic profile. A thorough analysis, therefore, relies on leveraging techniques that can probe and report on each of these structural features.

Caption: Structure of Cyclopentyl 4-nitrophenyl carbonate with key functional groups highlighted.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is the initial checkpoint in our analytical workflow. Its power lies in the rapid and non-destructive identification of covalent bond vibrations, which correspond to specific functional groups. For this molecule, the IR spectrum is dominated by strong, characteristic absorptions from the carbonate and nitro moieties.

Expertise & Experience: Interpreting the Vibrational Landscape

The most telling signal is the carbonyl (C=O) stretch of the carbonate group. In a typical aliphatic carbonate, this appears around 1740-1750 cm⁻¹. However, in Cyclopentyl 4-nitrophenyl carbonate, this band is expected at a higher wavenumber, typically 1760-1780 cm⁻¹ . This shift is causal; the oxygen atom attached to the phenyl ring is less electron-donating due to the aromatic system, which increases the double-bond character and vibrational frequency of the C=O bond.

The nitro (NO₂) group provides two unmistakable, strong bands.[1][2] The asymmetric stretch is a powerful absorption between 1550-1475 cm⁻¹ , while the symmetric stretch appears in the 1360-1290 cm⁻¹ region.[2] The presence of both intense peaks is a highly reliable indicator of the nitro group. Further confidence is gained by identifying the C-O stretching vibrations of the carbonate ester linkage, typically seen as two bands between 1250-1000 cm⁻¹ .

Data Presentation: Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Moiety
3120-3080MediumAromatic C-H Stretch4-Nitrophenyl Group
2970-2870MediumAliphatic C-H StretchCyclopentyl Group
1780-1760 Strong C=O Carbonyl Stretch Carbonate Linker
1610-1580MediumAromatic C=C Stretch4-Nitrophenyl Group
1530-1510 Strong Asymmetric NO₂ Stretch 4-Nitrophenyl Group
1350-1340 Strong Symmetric NO₂ Stretch 4-Nitrophenyl Group
1220-1180StrongAsymmetric C-O-C StretchCarbonate Linker
1020-1000MediumSymmetric C-O-C StretchCarbonate Linker
870-840StrongAromatic C-H Out-of-Plane Bend (para-subst.)4-Nitrophenyl Group
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This protocol is designed for its simplicity and minimal sample preparation, making it a trustworthy and efficient first-pass analysis.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid Cyclopentyl 4-nitrophenyl carbonate powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition a Weigh Sample (10-20 mg) b Add CDCl3 with TMS (~0.7 mL) a->b c Dissolve Completely b->c d Transfer to NMR Tube c->d e Insert into Spectrometer d->e f Lock & Shim e->f g Acquire ¹H Spectrum f->g h Acquire ¹³C Spectrum g->h i Process & Analyze Spectra h->i

Caption: Workflow for NMR sample preparation and data acquisition.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the ultimate confirmation of molecular weight and offers valuable structural clues through fragmentation analysis. The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum.

Expertise & Experience: Choosing the Right Ionization Method

For a molecule like Cyclopentyl 4-nitrophenyl carbonate (MW = 251.22 g/mol ), both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are viable.

  • Electron Ionization (EI): This is a "hard" ionization technique that often leads to extensive fragmentation and a weak or absent molecular ion (M⁺˙ at m/z 251). However, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically yields an intense protonated molecule ([M+H]⁺ at m/z 252) or adduct ions (e.g., [M+Na]⁺ at m/z 274). This is ideal for unequivocally confirming the molecular weight.

Using High-Resolution Mass Spectrometry (HRMS) is the gold standard. It can determine the mass-to-charge ratio to four or five decimal places, allowing for the calculation of the elemental formula and confirming the molecular composition with very high confidence. For C₁₂H₁₃NO₅, the expected exact mass of the [M+H]⁺ ion is 252.08665.

Data Presentation: Predicted Mass Fragments
m/z (Nominal)Proposed Ion FormulaFragmentation Pathway
252[C₁₂H₁₄NO₅]⁺Protonated Molecule ([M+H]⁺) - Common in ESI
251[C₁₂H₁₃NO₅]⁺˙Molecular Ion (M⁺˙) - Often weak or absent in EI
183[C₅H₉O-C=O]⁺Loss of 4-nitrophenoxy radical
139[C₆H₅NO₃]⁺˙4-Nitrophenol ion
69[C₅H₉]⁺Cyclopentyl cation
Experimental Protocol: GC-MS Analysis

This protocol is suitable for assessing purity and identifying volatile impurities alongside the main component.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Method Setup:

    • Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL with a split ratio (e.g., 50:1) to avoid overloading the column and detector.

    • Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1 minute, then ramp at 10-20 °C/min to a final temperature of 280 °C. [3]3. MS Method Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Temperatures: Set the ion source and transfer line temperatures (e.g., 230 °C and 280 °C, respectively). [4]4. Analysis: Inject the sample and acquire the data. The resulting total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum can be extracted from the peak.

cluster_frags Major Fragmentation Pathways (EI) mol C₁₂H₁₃NO₅ m/z 251 (M⁺˙) frag1 [C₅H₉O-C=O]⁺ m/z 183 mol:f1->frag1:f0 Loss of -O-Ph-NO₂ frag2 [C₆H₅NO₃]⁺˙ m/z 139 mol:f1->frag2:f0 Rearrangement & Cleavage frag3 [C₅H₉]⁺ m/z 69 frag1:f0->frag3:f0 Loss of CO₂

Caption: Proposed major fragmentation pathways in EI-MS.

A Holistic Approach to Purity and Characterization

No single technique can provide a complete picture. True scientific integrity is achieved by synthesizing the data from these orthogonal methods.

  • FT-IR validates the presence of the core functional groups.

  • NMR confirms the precise atomic connectivity and structural framework.

  • MS verifies the molecular weight and elemental composition.

For quantitative purity assessment, chromatographic techniques such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) are the methods of choice. [3][5]These methods physically separate impurities from the main compound, allowing for their quantification based on peak area percentages. The combination of chromatographic purity and spectroscopic confirmation provides a robust, self-validating system for quality control.

Conclusion

The is a clear illustration of modern analytical chemistry principles. By systematically applying FT-IR, ¹H and ¹³C NMR, and Mass Spectrometry, we can move from a hypothesis of a structure to its confident confirmation. Each technique provides a unique and essential piece of the puzzle. This integrated approach ensures that researchers and drug development professionals can proceed with confidence, knowing that the identity, structure, and purity of their starting materials are rigorously and authoritatively established.

References

  • ResearchGate. (n.d.). Mid‐IR reflectance spectra of carbonates and nitrates. Retrieved from [Link]

  • Brook, W. H. (n.d.). Lattice Frequencies and Rotational Barriers for Inorganic Carbonates and Nitrates From Low Temperature Infrared Spectroscopy. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, CDCl₃) δ =. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Carbonate Esters, Additives, and Phosphate Esters in Lithium-Ion Battery Electrolyte Using GCMS-QP2050. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information First synthesis of acylated nitrocyclopropanes. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H (a) and ¹³C NMR spectra of 4 (b). Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Journal of Emerging Investigators. (2022, December 12). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]

  • Beilstein Journals. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Retrieved from [Link]

  • Gunawan, G. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Retrieved from [Link]

  • eurl-pesticides.eu. (n.d.). APPLICATION OF GAS CROMATOGRAPHY TIME-OF-FLIGHT HRMS MASS SPECTROMETRY TO FOOD ANALYSIS. Retrieved from [Link]

Sources

Cyclopentyl 4-Nitrophenyl Carbonate: Structure, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, reactivity, and applications of Cyclopentyl 4-nitrophenyl carbonate , a specialized mixed carbonate reagent used primarily for introducing the cyclopentyloxycarbonyl (Cyc) protecting group and synthesizing cyclopentyl carbamate pharmacophores.

Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

Cyclopentyl 4-nitrophenyl carbonate is a mixed carbonate ester serving as a mild, selective electrophile for transferring the cyclopentyl carboxylate moiety to nucleophiles (amines, alcohols). Unlike the highly reactive and lachrymatory cyclopentyl chloroformate, this reagent offers a balance of stability and reactivity, releasing p-nitrophenol as a spectrophotometrically traceable byproduct upon reaction. It is critical in the synthesis of CDK2 inhibitors and the installation of the acid-labile Cyclopentyloxycarbonyl (Cyc) protecting group.

Chemical Identity & Structure

Structural Analysis

The molecule consists of a central carbonyl core flanked by a cyclopentyl ether group and a p-nitrophenyl leaving group. The electron-withdrawing nitro group on the phenyl ring activates the carbonyl carbon towards nucleophilic attack, while the bulky cyclopentyl group provides steric modulation.

Key Properties:

  • Formula:

    
    
    
  • Molecular Weight: 251.24 g/mol

  • Physical State: Typically a viscous yellow oil or low-melting gum (unlike the crystalline bis-carbonate).

  • Solubility: Soluble in DCM, THF, Ethyl Acetate, Acetonitrile; insoluble in water.

Structural Visualization

The following diagram illustrates the core connectivity and electronic activation.

ChemicalStructure Cyclopentyl Cyclopentyl Group (Lipophilic/Steric Bulk) Carbonate Carbonate Core (-O-CO-O-) Cyclopentyl->Carbonate Ether Linkage LeavingGroup p-Nitrophenyl (Activated Leaving Group) Carbonate->LeavingGroup Active Ester Bond

Synthesis of the Reagent

While commercially available as a specialty reagent, it is often synthesized in situ or on-demand to ensure maximum purity, as mixed carbonates can disproportionate over extended storage.

Synthetic Pathway

The standard synthesis involves the reaction of cyclopentanol with 4-nitrophenyl chloroformate in the presence of a mild base.

Protocol:

  • Reagents: Cyclopentanol (1.0 equiv), 4-Nitrophenyl chloroformate (1.1 equiv), Triethylamine (TEA) or Pyridine (1.2 equiv).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

  • Procedure:

    • Dissolve 4-nitrophenyl chloroformate in dry DCM at 0°C.

    • Add cyclopentanol slowly.

    • Add TEA dropwise over 20 minutes, maintaining temperature <5°C.

    • Stir at room temperature for 2–4 hours.

    • Workup: Wash with cold 1M HCl (to remove TEA), then saturated

      
      , then brine. Dry over 
      
      
      
      and concentrate.
    • Purification: Flash chromatography (Hexanes/EtOAc) if necessary, though the crude oil is often sufficiently pure (>95%).

Reactivity Profile & Mechanism

Mechanism of Aminolysis ( )

The utility of this reagent lies in its reaction with primary and secondary amines to form cyclopentyl carbamates . The reaction proceeds via an addition-elimination mechanism. The p-nitrophenolate anion is a stable leaving group (


 ~7.1), driving the reaction forward under mild conditions.

ReactionMechanism Figure 2: Aminolysis Mechanism of Cyclopentyl 4-nitrophenyl carbonate Reagent Cyclopentyl 4-nitrophenyl carbonate (Electrophile) Intermediate Tetrahedral Intermediate (Zwitterionic) Reagent->Intermediate Nucleophilic Attack Amine Primary/Secondary Amine (Nucleophile) Amine->Intermediate Nucleophilic Attack Product Cyclopentyl Carbamate (Protected Amine) Intermediate->Product Elimination Byproduct p-Nitrophenol (Yellow, Amax=400nm) Intermediate->Byproduct Leaving Group Departure

Comparison with Other Reagents
ReagentReactivityStabilityByproductHandling
Cyclopentyl Chloroformate HighLow (Moisture sensitive)HClLachrymatory, Corrosive
Cyclopentyl 4-nitrophenyl carbonate Moderate High (Shelf-stable) p-Nitrophenol Solid/Oil, Mild
Cyclopentyl N-hydroxysuccinimide ester Low-ModerateHighNHSExpensive to synthesize

Applications in Drug Development[1]

The "Cyc" Protecting Group

The Cyclopentyloxycarbonyl (Cyc) group is an amine protecting group orthogonal to benzyl-based groups (like Cbz).

  • Stability: Stable to basic hydrolysis (mild) and hydrogenolysis (unlike Cbz).

  • Cleavage: Acid labile (TFA/DCM), similar to Boc but with modified lipophilicity which can aid in the crystallization of intermediates.

  • Use Case: Used when a peptide or small molecule requires a protecting group that survives catalytic hydrogenation but can be removed under acidic conditions.[1]

Pharmacophore Installation (CDK2 Inhibitors)

Recent medicinal chemistry campaigns, such as those for CDK2 inhibitors , utilize the cyclopentyl carbamate moiety to occupy specific hydrophobic pockets in the kinase ATP-binding site.

  • Workflow: The amine-bearing scaffold is reacted with Cyclopentyl 4-nitrophenyl carbonate in the presence of DIPEA in Acetonitrile or DMF.

  • Advantage: The reaction is clean, avoids the use of phosgene gas, and the yellow color of the byproduct serves as a visual indicator of reaction progress.

Experimental Protocol: Carbamate Formation

Objective: Protection of a secondary amine (e.g., Piperidine derivative).

  • Dissolution: Dissolve the amine (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (1.5 mmol).

  • Reagent Addition: Add Cyclopentyl 4-nitrophenyl carbonate (1.1 mmol) as a solution in minimal DMF or directly if oil.

  • Reaction: Stir at 25°C for 2–16 hours. The solution will turn yellow due to p-nitrophenol release.

  • Monitoring: Monitor by TLC or LC-MS (Target mass = Amine + 112 Da).

  • Workup: Dilute with EtOAc, wash extensively with 0.5M NaOH (to remove p-nitrophenol) and water.

  • Yield: Typical yields range from 85% to 95%.

Safety and Handling

  • Toxicity: The reagent releases p-nitrophenol, which is toxic and a skin irritant. All operations must be performed in a fume hood.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis by ambient moisture.

  • Disposal: Aqueous washes containing p-nitrophenolate (bright yellow) should be treated as hazardous organic waste.

References

  • Synthesis of Mixed Carbonates

    • Title: "Mixed Carbonates in Organic Synthesis: Prepar
    • Source:Journal of Organic Chemistry
    • Context: Describes the general method of reacting chloroform
  • Application in CDK Inhibitors

    • Title: "Substituted cyclopentanes as cdk2 inhibitors (WO2023168686A1)"
    • Source: Google P
    • Context: Explicitly details the use of cyclopentyl 4-nitrophenyl carbonate (as a yellow oil)
  • Carbamate Protecting Groups

    • Title: "Organic Carbamates in Drug Design and Medicinal Chemistry"[2]

    • Source:Journal of Medicinal Chemistry
    • Context: Review of carbamate reagents including p-nitrophenyl esters.[3]

  • Kinetic Studies of Active Esters

    • Title: "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbam
    • Source:Journal of Emerging Investigators[4]

    • Context: Validates the release of p-nitrophenol as a monitoring tool.

Sources

solubility and stability of Cyclopentyl 4-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of Cyclopentyl 4-nitrophenyl carbonate

Introduction: Characterizing a Key Synthetic Intermediate

Cyclopentyl 4-nitrophenyl carbonate is an activated carbonate ester of significant interest in organic synthesis and drug development. Its structure, featuring a reactive 4-nitrophenyl carbonate moiety and a cyclopentyl group, positions it as a versatile reagent for introducing a cyclopentyl-oxycarbonyl group onto nucleophiles such as amines, alcohols, and thiols. This functionality is crucial in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where the cyclopentyl group can modulate properties like lipophilicity and metabolic stability.

A comprehensive understanding of the is paramount for its effective application. For researchers, scientists, and drug development professionals, this knowledge underpins successful reaction design, formulation development, and the establishment of appropriate storage and handling conditions. Inconsistent solubility can lead to failed reactions or poor yields, while unidentified degradation pathways can introduce impurities that compromise the safety and efficacy of the final product.

This guide provides a robust framework for characterizing the . It is structured not as a rigid template, but as a logical progression of scientific inquiry. The methodologies described are designed to be self-validating, providing not just data, but a deeper understanding of the molecule's intrinsic chemical behavior.

Section 1: Physicochemical Profile and Analytical Method Development

Before embarking on solubility and stability assessments, it is essential to establish a baseline physicochemical profile and develop a robust, stability-indicating analytical method.

1.1. Molecular Identity

  • Chemical Name: Cyclopentyl 4-nitrophenyl carbonate

  • Molecular Formula: C₁₂H₁₃NO₅

  • Molecular Weight: 251.24 g/mol

  • Chemical Structure: (Self-generated image, for illustration)

1.2. Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the parent compound while separating it from all potential degradation products and impurities. This is the cornerstone of any reliable stability study. For Cyclopentyl 4-nitrophenyl carbonate, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the logical choice, given the chromophoric 4-nitrophenyl group.

The primary degradation product anticipated from hydrolysis is 4-nitrophenol (PNP), which is readily detectable by UV spectroscopy.[1][2]

Experimental Protocol: HPLC Method Development

  • Column Selection: Initiate with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size), which is a versatile stationary phase for separating moderately polar compounds.

  • Mobile Phase Selection:

    • Start with a gradient elution to resolve the parent compound from potential degradants of varying polarity. A common starting point is a gradient of acetonitrile (ACN) and water (or a buffer like 0.01 M phosphate buffer, pH 3.0).

    • The acid in the mobile phase helps to produce sharp peak shapes for phenolic compounds like the potential degradant, 4-nitrophenol.

  • Wavelength Selection:

    • Perform a UV scan of Cyclopentyl 4-nitrophenyl carbonate and 4-nitrophenol.

    • An optimal wavelength for simultaneous detection of both the parent compound and the primary degradant, 4-nitrophenol, is likely to be around 290 nm.[3] A second wavelength, near the absorbance maximum of the 4-nitrophenolate ion (around 400-415 nm), can be used to specifically monitor for base-catalyzed degradation.[1]

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. This involves assessing specificity, linearity, range, accuracy, precision, and robustness. The most critical part of this validation is demonstrating specificity through forced degradation studies.

Section 2: Solubility Profile

The solubility of Cyclopentyl 4-nitrophenyl carbonate is dictated by the balance between the lipophilic cyclopentyl ring and the polar 4-nitrophenyl carbonate group. Based on the structure, it is expected to have good solubility in common organic solvents and limited solubility in aqueous media.[4][5]

2.1. Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Experimental Protocol: Solubility Determination

  • Preparation: Add an excess amount of solid Cyclopentyl 4-nitrophenyl carbonate to several vials, ensuring a visible amount of undissolved solid remains.

  • Solvent Addition: Add a precise volume of each selected solvent to the respective vials.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: Allow the vials to stand or centrifuge them to separate the undissolved solid from the saturated solution.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the validated HPLC method.

  • Quantification: Analyze the diluted samples using the validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Data Presentation: Expected Solubility of Cyclopentyl 4-nitrophenyl carbonate

SolventDielectric Constant (Approx.)Expected Solubility CategoryExpected Solubility (mg/mL, 25 °C)
Water80.1Sparingly Soluble to Insoluble< 0.1
Methanol32.7Soluble> 30
Ethanol24.5Soluble> 30
Isopropanol19.9Soluble> 30
Acetonitrile37.5Freely Soluble> 100
Dichloromethane9.1Freely Soluble> 100
Tetrahydrofuran (THF)7.6Freely Soluble> 100
Acetone20.7Freely Soluble> 100
Toluene2.4Soluble> 30
Hexanes1.9Insoluble< 0.01

Note: This table presents hypothetical data based on the expected behavior of the molecule. Actual experimental values are required for confirmation.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Weigh excess solid (Compound X) B Add precise volume of solvent A->B C Agitate at constant T (e.g., 25°C, 24h) B->C D Centrifuge to separate phases C->D E Sample & Dilute supernatant D->E F Quantify via validated HPLC E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for Equilibrium Solubility Determination.

Section 3: Stability Profile and Forced Degradation

Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a molecule.[6] These studies deliberately expose the compound to harsh conditions to accelerate degradation, thereby identifying potential degradation pathways and demonstrating the specificity of the analytical method.[7] The goal is to achieve a target degradation of 5-20%.[8][6]

3.1. Hydrolytic Stability

Carbonate esters, particularly those with good leaving groups like 4-nitrophenol, are susceptible to hydrolysis.[1] The rate of hydrolysis is highly dependent on pH. These compounds are expected to be relatively stable in acidic and neutral conditions but degrade rapidly under basic conditions.[2]

Experimental Protocol: Hydrolytic Stress Testing

  • Sample Preparation: Prepare solutions of Cyclopentyl 4-nitrophenyl carbonate (e.g., 1 mg/mL) in three different media:

    • Acidic: 0.1 M Hydrochloric Acid (HCl)

    • Neutral: Purified Water

    • Basic: 0.1 M Sodium Hydroxide (NaOH)

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C). A room temperature control should also be included.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples to halt the degradation reaction before analysis. For example, neutralize the HCl sample with an equivalent amount of NaOH, and vice versa.

  • Analysis: Analyze all samples using the stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of parent compound remaining and identify and quantify any major degradation products. The primary expected degradant is 4-nitrophenol.

Data Presentation: Hypothetical Hydrolytic Degradation Data

ConditionTime (hours)Parent Compound Remaining (%)4-Nitrophenol Formed (%)Mass Balance (%)
0.1 M HCl, 60 °C2498.51.399.8
Water, 60 °C2495.24.599.7
0.1 M NaOH, RT215.783.999.6

Note: Mass balance should be close to 100%, confirming that all major degradation products are accounted for.[7]

Visualization: Hydrolytic Degradation Pathway

G Parent Cyclopentyl 4-nitrophenyl carbonate Intermediate Tetrahedral Intermediate Parent->Intermediate + OH⁻ (Base-catalyzed) or H₂O (Neutral) Products Cyclopentanol + 4-Nitrophenol + CO2 (from decarboxylation of intermediate acid) Intermediate->Products Leaving group departure

Caption: Proposed pathway for base-catalyzed hydrolysis.

3.2. Thermal Stability

Thermal degradation studies assess the stability of the compound when exposed to heat. This is critical for determining appropriate manufacturing and storage conditions. Both solid-state and solution-state stability should be evaluated.

Experimental Protocol: Thermal Stress Testing

  • Solid State:

    • Place a known amount of solid Cyclopentyl 4-nitrophenyl carbonate in a vial.

    • Expose the vial to elevated temperatures (e.g., 80 °C) in a controlled oven for an extended period (e.g., 7 days).

    • At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

  • Solution State:

    • Prepare a solution of the compound in a stable, inert solvent (e.g., acetonitrile).

    • Incubate the solution at an elevated temperature (e.g., 60 °C).

    • Analyze aliquots at various time points by HPLC.

3.3. Photostability

Compounds containing nitroaromatic groups are often susceptible to photodegradation.[7][9] Photostability testing is a regulatory requirement (ICH Q1B) and helps determine if the substance or product needs protection from light.[8]

Experimental Protocol: Photostability Testing

  • Sample Preparation: Prepare solid samples and solutions of the compound in a photochemically inert solvent.

  • Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

  • Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.

  • Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC.

  • Evaluation: Compare the results from the exposed samples to the dark controls to determine the extent of photodegradation.

3.4. Oxidative Stability

Oxidative degradation can occur in the presence of oxidizing agents. Hydrogen peroxide (H₂O₂) is commonly used as a stress agent for these studies.[6]

Experimental Protocol: Oxidative Stress Testing

  • Sample Preparation: Dissolve Cyclopentyl 4-nitrophenyl carbonate in a suitable solvent.

  • Stress Application: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

  • Incubation: Maintain the mixture at room temperature. Oxidative reactions can be rapid, so frequent sampling (e.g., 0, 1, 2, 4, 8 hours) is advised.[6]

  • Analysis: Analyze the samples directly by HPLC. The mobile phase will dilute the H₂O₂, preventing column damage.

Section 4: Summary and Recommendations

Based on its chemical structure and the behavior of analogous compounds, Cyclopentyl 4-nitrophenyl carbonate is predicted to be a moderately stable compound with specific vulnerabilities.

  • Solubility: The compound is expected to be freely soluble in common polar aprotic solvents (ACN, THF, Dichloromethane) and alcohols, but sparingly soluble in water and non-polar solvents like hexanes.

  • Stability:

    • Hydrolysis: Highly susceptible to base-catalyzed hydrolysis. It should be handled in neutral or mildly acidic conditions to prevent degradation.

    • Thermal: Expected to have good thermal stability under typical laboratory conditions but should be evaluated for long-term storage at elevated temperatures.

    • Photostability: The 4-nitrophenyl moiety suggests a potential for light sensitivity.

    • Oxidative: The molecule does not contain functional groups that are highly susceptible to oxidation, but this must be confirmed experimentally.

Recommendations for Handling and Storage:

  • Storage: Store in a cool, dry, dark place in a tightly sealed container.

  • Handling: Avoid exposure to basic conditions, high temperatures, and direct sunlight. Use in well-ventilated areas. When used in reactions, ensure the reaction medium is free from strong bases unless hydrolysis is the intended outcome.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Pillot, D., Deville, J., & Prinzhofer, A. (2016). Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification. Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles, 71(4), 48.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • International Journal of Scientific and Development Research. (2021). Force Degradation for Pharmaceuticals: A Review. IJSDR, 6(8). Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Mishin, V. A., et al. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. SPIE Digital Library. Retrieved from [Link]

  • Bender, M. L., & Turnquest, B. W. (1957). Hydrolysis of bis(4-nitrophenyl) carbonate and the general base catalyzed hydrolysis of o-(4-nitrophenylene) carbonate. Journal of the American Chemical Society, 79(7), 1656–1661.
  • Royal Society of Chemistry. (n.d.). Thermal decomposition of metal carbonates. RSC Education. Retrieved from [Link]

  • Save My Exams. (2024, March 26). Thermal Decomposition of Metal Carbonates (Oxford AQA IGCSE Chemistry): Revision Note. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). The Thermal Stability of the Nitrates and Carbonates. Retrieved from [Link]

  • Clark, J. (2021, December 15). Thermal decomposition of the Group 2 carbonates and nitrates. Chemguide. Retrieved from [Link]

  • Fife, T. H., & McMahon, D. M. (1970). Hydrolysis of bis(4-nitrophenyl) carbonate and the general base catalyzed hydrolysis of o-(4-nitrophenylene) carbonate. The Journal of Organic Chemistry, 35(11), 3699–3704.
  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. Retrieved from [Link]

  • Liu, J., et al. (2008). Ester hydrolysis by a cyclodextrin dimer catalyst with a metallophenanthroline linking group. Bioorganic & Medicinal Chemistry, 16(11), 6175-6184.
  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Retrieved from [Link]

  • Tang, W. Z., & Huang, C. P. (1996). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Water Science and Technology, 34(9), 117-124.
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  • Tang, W. Z., & Huang, C. P. (1996). Direct photolysis of nitroaromatic compounds in aqueous solutions. Chemosphere, 33(8), 1621-1635.
  • Legrini, O., Oliveros, E., & Braun, A. M. (1993). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 2(3), 259-267.
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  • Eureka. (2012, November 7). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. Retrieved from [Link]

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  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124.
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Sources

Cyclopentyl 4-Nitrophenyl Carbonate: A Versatile Activating Agent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of Activated Carbonates

In the landscape of modern organic synthesis, the quest for efficient and selective methods for the formation of carbon-heteroatom bonds is a constant driving force. Among the myriad of reagents developed for this purpose, activated carbonates, particularly those derived from 4-nitrophenol, have carved out a significant and enduring niche.[1][2] The electron-withdrawing nature of the 4-nitrophenyl group renders the carbonate carbonyl highly electrophilic, facilitating its reaction with a wide range of nucleophiles under mild conditions.[3][4] This inherent reactivity makes 4-nitrophenyl carbonates invaluable tools for the construction of carbamates, ureas, and other important functional groups that are prevalent in pharmaceuticals, agrochemicals, and materials science.[2][5]

This technical guide provides a comprehensive overview of Cyclopentyl 4-nitrophenyl carbonate, a representative yet underexplored member of this important class of reagents. While specific literature on this exact molecule is sparse, this guide will leverage the extensive knowledge base of analogous alkyl and aryl 4-nitrophenyl carbonates to present a detailed examination of its probable synthesis, physicochemical properties, and key applications. The principles and protocols discussed herein are intended to be broadly applicable, providing a solid foundation for researchers to incorporate this versatile reagent into their synthetic endeavors.

Synthesis of Cyclopentyl 4-Nitrophenyl Carbonate: A Practical Approach

The most direct and widely employed method for the synthesis of alkyl 4-nitrophenyl carbonates is the reaction of the corresponding alcohol with 4-nitrophenyl chloroformate in the presence of a base.[2][3] This approach is expected to be highly effective for the preparation of Cyclopentyl 4-nitrophenyl carbonate.

Proposed Synthetic Protocol

Reaction: Cyclopentanol + 4-Nitrophenyl chloroformate → Cyclopentyl 4-nitrophenyl carbonate

Materials:

  • Cyclopentanol

  • 4-Nitrophenyl chloroformate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (Et3N)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanol (1.0 equivalent) and anhydrous DCM or THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add pyridine or triethylamine (1.1 equivalents) dropwise to the stirred solution.

  • Addition of 4-Nitrophenyl Chloroformate: Slowly add a solution of 4-nitrophenyl chloroformate (1.05 equivalents) in anhydrous DCM or THF to the reaction mixture. The reaction is often accompanied by the formation of a precipitate (pyridinium or triethylammonium hydrochloride).

  • Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting alcohol.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove the base), saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Cyclopentyl 4-nitrophenyl carbonate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of 4-nitrophenyl chloroformate with atmospheric moisture.

  • Anhydrous Solvents: Water can hydrolyze the highly reactive 4-nitrophenyl chloroformate.

  • Base: Neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Pyridine and triethylamine are commonly used for their efficacy and ease of removal.

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermicity of the reaction. Allowing the reaction to warm to room temperature ensures completion.

  • Aqueous Work-up: The washing steps are crucial for removing the base, its salt, and any unreacted starting materials or water-soluble byproducts.

Synthesis_of_Cyclopentyl_4_nitrophenyl_carbonate Cyclopentanol Cyclopentanol Product Cyclopentyl 4-nitrophenyl carbonate Cyclopentanol->Product PNPC 4-Nitrophenyl chloroformate PNPC->Product Base Pyridine or Et3N Base->Product + Byproduct Pyridinium or Triethylammonium chloride

Caption: Synthesis of Cyclopentyl 4-nitrophenyl carbonate.

Physicochemical Properties and Characterization

Expected Properties of Cyclopentyl 4-Nitrophenyl Carbonate:

PropertyExpected Value/Characteristic
Appearance White to pale yellow crystalline solid or oil
Solubility Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate, acetone); Insoluble in water
Stability Moisture-sensitive; should be stored under an inert atmosphere in a cool, dry place
Molecular Weight 251.24 g/mol
Melting Point Expected to be a low-melting solid or an oil at room temperature

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the cyclopentyl protons and the aromatic protons of the 4-nitrophenyl group (two doublets in the aromatic region).

    • ¹³C NMR: Expect signals for the cyclopentyl carbons, the aromatic carbons, and the carbonate carbonyl carbon (typically around 152-155 ppm).

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the carbonate group is expected in the region of 1760-1780 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observable.

Applications in Drug Development and Organic Synthesis

The primary utility of Cyclopentyl 4-nitrophenyl carbonate lies in its ability to act as an efficient electrophilic source of the cyclopentyloxycarbonyl group. This reactivity is harnessed in several key applications.

Carbamate Synthesis

The reaction of Cyclopentyl 4-nitrophenyl carbonate with primary or secondary amines is a straightforward and high-yielding method for the synthesis of cyclopentyl carbamates.[1][2] Carbamates are a crucial functional group in many pharmaceutical compounds.

Reaction Workflow for Carbamate Synthesis:

Carbamate_Synthesis_Workflow Start Start Reactants Mix Cyclopentyl 4-nitrophenyl carbonate and Amine (1° or 2°) Start->Reactants Solvent Add a suitable solvent (e.g., DCM, THF, or DMF) Reactants->Solvent Base Add a non-nucleophilic base (e.g., Et3N or DIPEA, optional) Solvent->Base Reaction Stir at room temperature Base->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Workup Aqueous work-up Monitoring->Workup Reaction complete Purification Purification by chromatography or recrystallization Workup->Purification Product Cyclopentyl Carbamate Purification->Product End End Product->End

Caption: Workflow for the synthesis of cyclopentyl carbamates.

Detailed Protocol for Carbamate Synthesis:

  • Reactant Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a suitable solvent such as DCM, THF, or DMF.

  • Addition of Carbonate: Add Cyclopentyl 4-nitrophenyl carbonate (1.05 equivalents) to the solution.

  • Base (Optional but Recommended): For amine hydrochlorides or to accelerate the reaction, add a non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction progress can often be visually monitored by the appearance of the yellow color of the 4-nitrophenolate anion, especially if a base is used.

  • Monitoring: Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up and Purification: Perform a standard aqueous work-up to remove the 4-nitrophenol byproduct and any salts. The desired carbamate can then be purified by column chromatography or recrystallization.

Protection of Alcohols and Amines

The cyclopentyloxycarbonyl group can serve as a protecting group for alcohols and amines. While not as common as other protecting groups, its specific steric and electronic properties may be advantageous in certain synthetic contexts. 4-Nitrophenyl carbonates are known to be stable in acidic and neutral conditions and are cleaved under basic conditions.[3][6]

Mechanism of Base-Catalyzed Deprotection:

The deprotection proceeds via a nucleophilic attack of a base (e.g., hydroxide) on the carbonyl carbon, followed by the elimination of the protected alcohol or amine and subsequent decarboxylation.[3]

Deprotection_Mechanism cluster_0 Deprotection of a Cyclopentyl Carbamate Carbamate R-NH-C(=O)O-Cyclopentyl Intermediate [R-NH-C(=O)(OH)O-Cyclopentyl]- Carbamate->Intermediate + OH- Base OH- Products R-NH2 + CO2 + Cyclopentanol Intermediate->Products ->

Caption: Simplified deprotection mechanism of a cyclopentyl carbamate.

Conclusion

Cyclopentyl 4-nitrophenyl carbonate, as a representative of the broader class of activated 4-nitrophenyl carbonates, is a valuable and versatile reagent for organic synthesis. Its ease of preparation and high reactivity with nucleophiles make it an excellent choice for the synthesis of carbamates and for the protection of alcohols and amines. The principles and protocols outlined in this guide, derived from the extensive literature on analogous compounds, provide a solid framework for the effective utilization of Cyclopentyl 4-nitrophenyl carbonate in drug discovery and development. The predictable reactivity and the ability to monitor reactions colorimetrically further enhance its appeal as a practical tool in the modern synthetic chemist's arsenal.

References

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  • Kieffer, M., & Toldy, M. E. (2016). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. PloS one, 11(7), e0158822. [Link]

  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96–124. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]

  • Vangala, M., & Shinde, G. P. (2016). Supporting Information File 1: Detailed experimental procedures, compound characterization and copies of 1H and 13C NMR spectra of all new compounds. Beilstein journal of organic chemistry, 12, 2086–2092. [Link]

  • Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]

  • Google Patents. (n.d.).
  • Castro, E. A., Gazitúa, M., & Santos, J. G. (2006). Kinetics and Mechanism of the Aminolysis of 4-Methylphenyl and 4-Chlorophenyl 4-Nitrophenyl Carbonates in Aqueous Ethanol. The Journal of organic chemistry, 71(21), 8196–8201. [Link]

Sources

Methodological & Application

The Cyclopentyloxycarbonyl (Cpoc) Group: A Detailed Guide to Amine Protection Using Cyclopentyl 4-Nitrophenyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Amine Protection

In the intricate world of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the selective protection and deprotection of functional groups is a cornerstone of success.[1] Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions during transformations elsewhere in a molecule.[2] Carbamates are among the most robust and widely used protecting groups for amines, offering a balance of stability and controlled cleavage.[3]

Among the diverse array of carbamate-forming reagents, those activated with a 4-nitrophenyl leaving group offer a reliable and efficient means of amine protection. The electron-withdrawing nature of the nitrophenyl group makes the carbonate carbonyl highly susceptible to nucleophilic attack by an amine, while the resulting 4-nitrophenoxide is an excellent leaving group, driving the reaction to completion.[4] This application note provides a comprehensive technical guide to the use of Cyclopentyl 4-nitrophenyl carbonate for the introduction of the cyclopentyloxycarbonyl (Cpoc) protecting group onto primary and secondary amines. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols for protection and deprotection, and discuss the strategic advantages of the Cpoc group in modern organic synthesis.

The Cpoc Protecting Group: Rationale and Advantages

The cyclopentyloxycarbonyl (Cpoc) group is an acid-labile protecting group, exhibiting cleavage characteristics similar to the well-known tert-butoxycarbonyl (Boc) group.[5] This property is paramount, as it allows for orthogonal protection strategies .[2] For instance, a Cpoc-protected amine can be selectively deprotected in the presence of base-labile groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group, or groups susceptible to hydrogenolysis, such as the benzyloxycarbonyl (Cbz) group.[3] This orthogonality is a critical consideration in the synthesis of complex molecules with multiple functional groups.[1]

While similar to the Boc group, the Cpoc group can offer subtle yet significant advantages in certain contexts. The cyclopentyl moiety can influence the solubility and crystallo­graphic properties of an intermediate, which can be beneficial for purification and handling. Furthermore, the steric profile of the cyclopentyl group, while substantial enough to confer stability, differs from the tertiary branching of the tert-butyl group, which may impact its reactivity and cleavage kinetics in nuanced ways.

Reaction Mechanism: The Chemistry of Cpoc Protection

The protection of an amine with Cyclopentyl 4-nitrophenyl carbonate proceeds via a nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the carbonate. This is followed by the collapse of the tetrahedral intermediate and the expulsion of the highly stable 4-nitrophenoxide anion, which is subsequently protonated. The overall result is the formation of a stable N-Cpoc carbamate and 4-nitrophenol as a byproduct.

The deprotection of the N-Cpoc group is achieved under strong acidic conditions, typically with trifluoroacetic acid (TFA).[6] The mechanism mirrors that of Boc deprotection:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by the strong acid.[6]

  • Carbocation Formation: The protonated carbamate is unstable and fragments, leading to the formation of a stable cyclopentyl cation and an unstable carbamic acid intermediate.[6]

  • Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide.[6]

  • Amine Salt Formation: The liberated amine is protonated by the excess acid to form the corresponding amine salt.[6]

Experimental Protocols

Part 1: Synthesis of the Protecting Agent - Cyclopentyl 4-Nitrophenyl Carbonate

For a self-validating system, control over the quality of the protecting agent is paramount. While commercially available, Cyclopentyl 4-nitrophenyl carbonate can be synthesized in a two-step process from cyclopentanol.

Step 1a: Synthesis of Cyclopentyl Chloroformate

Cyclopentyl chloroformate is a key intermediate and can be prepared by reacting cyclopentanol with triphosgene.

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet is charged with triphosgene dissolved in anhydrous diethyl ether. The solution is cooled to -70 °C using a dry ice/acetone bath.

  • Reagent Addition: A solution of cyclopentanol and pyridine in anhydrous diethyl ether is added dropwise from the dropping funnel to the cooled triphosgene solution.

  • Reaction and Work-up: The reaction mixture is stirred at -70 °C for 1 hour and then allowed to warm to room temperature over 1.5 hours. The reaction is quenched by the addition of 1.0 N HCl. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield cyclopentyl chloroformate, which can often be used in the next step without further purification.[5]

Step 1b: Synthesis of Cyclopentyl 4-Nitrophenyl Carbonate

The crude cyclopentyl chloroformate is then reacted with 4-nitrophenol to yield the final protecting agent.

  • Reaction Setup: To a solution of 4-nitrophenol in a suitable aprotic solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer, add pyridine and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Cyclopentyl chloroformate, dissolved in dichloromethane, is added dropwise to the stirred solution.

  • Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred for 1.5 hours. Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure Cyclopentyl 4-nitrophenyl carbonate.[7]

Part 2: Protection of a Primary Amine with Cyclopentyl 4-Nitrophenyl Carbonate

This protocol provides a general method for the N-Cpoc protection of a primary amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep_amine Dissolve amine (1.0 eq) and base (e.g., Et3N, 1.5 eq) in anhydrous DCM add_reagent Add Cpoc-pNP (1.1 eq) solution in DCM dropwise at 0 °C prep_amine->add_reagent Cool to 0 °C stir Stir at room temperature for 2-4 hours add_reagent->stir monitor Monitor reaction by TLC stir->monitor quench Quench with water monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with 1N HCl, NaHCO3 (sat.), and brine extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by column chromatography (Silica gel) dry->purify product N-Cpoc Protected Amine purify->product

Caption: Workflow for N-Cpoc protection of an amine.

Detailed Protocol:

  • Reaction Setup: To a solution of the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM), add triethylamine (1.5 equivalents). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of Cyclopentyl 4-nitrophenyl carbonate (1.1 equivalents) in anhydrous DCM to the stirred amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The formation of the yellow 4-nitrophenol byproduct is a visual indicator of reaction progression.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Cpoc protected amine.

Part 3: Deprotection of an N-Cpoc Protected Amine

As the Cpoc group is acid-labile, a standard protocol using Trifluoroacetic Acid (TFA) is highly effective.[6]

G cluster_prep Preparation cluster_reaction Deprotection cluster_workup Work-up cluster_product Final Product prep_substrate Dissolve N-Cpoc amine (1.0 eq) in anhydrous DCM (0.1-0.5 M) cool Cool solution to 0 °C prep_substrate->cool add_tfa Slowly add TFA (20-50% v/v) cool->add_tfa stir Stir at room temperature for 30-120 minutes add_tfa->stir monitor Monitor reaction by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo to remove excess TFA and solvent monitor->concentrate Reaction Complete precipitate Triturate with cold diethyl ether (optional, for solids) concentrate->precipitate isolate Isolate amine salt by filtration or proceed to basification precipitate->isolate product Free Amine or Amine Salt isolate->product

Caption: Workflow for N-Cpoc deprotection using TFA.

Detailed Protocol:

  • Reaction Setup: Dissolve the N-Cpoc protected amine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective concentration is a 1:1 mixture of TFA and DCM (50% v/v).[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting product will be the amine trifluoroacetate salt.

  • Isolation: The amine salt can often be used directly in the next step. If the free amine is required, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction. For solid products, trituration with cold diethyl ether can facilitate the isolation of the amine salt.[6]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Cpoc protection and deprotection protocols. Note that optimal conditions may vary depending on the specific substrate.

ParameterProtection with Cpoc-pNPDeprotection with TFA/DCM
Stoichiometry Amine (1.0 eq), Cpoc-pNP (1.1 eq), Base (1.5 eq)N-Cpoc Amine (1.0 eq)
Solvent Anhydrous Dichloromethane (DCM)Anhydrous Dichloromethane (DCM)
Reagent Cyclopentyl 4-nitrophenyl carbonateTrifluoroacetic Acid (TFA)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 - 4 hours30 - 120 minutes
Typical Yield >90% (after purification)>95% (as salt)

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating.

  • Protection Reaction: The progress of the protection reaction can be easily monitored by TLC, observing the consumption of the starting amine and the appearance of the less polar N-Cpoc product. The formation of the yellow-colored 4-nitrophenol provides a clear visual cue that the reaction is proceeding.

  • Deprotection Reaction: Complete consumption of the starting material, as monitored by TLC or LC-MS, confirms the full cleavage of the Cpoc group. The quantitative formation of the amine salt ensures the integrity of the deprotection step.

Conclusion

Cyclopentyl 4-nitrophenyl carbonate is a highly effective reagent for the introduction of the acid-labile Cpoc protecting group for amines. The operational simplicity of the protection reaction, coupled with the clean and efficient acid-mediated deprotection, makes the Cpoc group a valuable tool for researchers, scientists, and drug development professionals. Its orthogonality to other common protecting groups further solidifies its utility in complex synthetic strategies, providing a reliable and robust method for the temporary masking of amine functionality.

References

  • [Referenced article on peptide synthesis]
  • W. V. Ch, "1 Protection Reactions," Wiley-VCH, pp. 1-68, 2022. [Link]

  • [Referenced article on peptide synthesis]
  • [Referenced article on peptide synthesis]
  • [Referenced article on peptide synthesis]
  • [Referenced article on peptide synthesis]
  • [Referenced article on peptide synthesis]
  • [Referenced article on peptide synthesis]
  • [Referenced article on peptide synthesis]
  • [Referenced article on peptide synthesis]
  • [Referenced article on peptide synthesis]
  • [Referenced article on peptide synthesis]
  • [Referenced article on peptide synthesis]
  • S. Hotha, "p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates," Beilstein Journal of Organic Chemistry, vol. 12, pp. 2092-2098, 2016. [Link]

  • [Referenced article on peptide synthesis]
  • [Referenced article on peptide synthesis]
  • Synlett, "4-Nitrophenyl Chloroformate," Thieme, 2008. [Link]

  • F. Albericio, "Protecting Groups in Peptide Synthesis," Springer Nature Experiments, 2017. [Link]

  • [Referenced article on peptide synthesis]
  • P. G. M. Wuts, "VI Protecting Groups and Orthogonal Protection Strategies," University of Bristol, 2008. [Link]

  • [Referenced article on peptide synthesis]
  • J. Clayden, "Protecting Groups for Amines: Carbamates," Master Organic Chemistry, 2018. [Link]

  • [Referenced article on peptide synthesis]

Sources

Application Notes & Protocols: Cyclopentyl 4-Nitrophenyl Carbonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Reagent for Carbamate Synthesis

Cyclopentyl 4-nitrophenyl carbonate is an activated carbonate reagent designed for the efficient introduction of the cyclopentyloxycarbonyl (Cyc-OC) protecting group onto nucleophiles, most notably primary and secondary amines. In the landscape of amine protection strategies, which is critical for multi-step synthesis in pharmaceutical and materials science, this reagent offers a reliable and straightforward method for forming stable carbamates.

The efficacy of Cyclopentyl 4-nitrophenyl carbonate stems from the electronic properties of its structure. The 4-nitrophenyl group is an excellent leaving group, activated by the strong electron-withdrawing nature of the nitro moiety (pKa of 4-nitrophenol ≈ 7.15).[1] This inherent reactivity allows for mild reaction conditions, broad functional group tolerance, and high yields. Furthermore, the reaction's progress can often be monitored visually; the displacement of the 4-nitrophenoxide ion results in the formation of a distinct yellow color in the reaction mixture, providing a simple qualitative check for conversion.[1][2]

This document provides a comprehensive guide to the mechanism, application, and practical execution of reactions mediated by Cyclopentyl 4-nitrophenyl carbonate, intended for researchers in organic synthesis and drug development.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of Cyclopentyl 4-nitrophenyl carbonate with an amine proceeds via a classical nucleophilic acyl substitution mechanism. The process is typically facilitated by a non-nucleophilic base.

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the carbonate.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, zwitterionic tetrahedral intermediate.

  • Collapse and Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the highly stable 4-nitrophenoxide anion as the leaving group.

  • Proton Transfer: The liberated 4-nitrophenoxide, or a scavenger base added to the reaction, deprotonates the newly formed carbamate, yielding the final neutral product and the 4-nitrophenol byproduct.

This stepwise mechanism, involving the formation and breakdown of a tetrahedral intermediate, is well-supported by kinetic studies on related 4-nitrophenyl carbonate systems.[3][4][5]

Caption: Mechanism of carbamate formation.

Detailed Experimental Protocol

This protocol provides a general procedure for the protection of a primary or secondary amine using Cyclopentyl 4-nitrophenyl carbonate.

Materials and Reagents
Reagent / MaterialPurposeTypical GradeSupplier Example
Amine SubstrateStarting material>98%N/A
Cyclopentyl 4-nitrophenyl carbonateProtecting group source>98%Commercial suppliers
Triethylamine (TEA) or DIPEANon-nucleophilic baseAnhydrous, >99%Sigma-Aldrich, Fisher
Dichloromethane (DCM) or DMFAnhydrous Reaction SolventAnhydrous, >99.8%Commercial suppliers
Saturated aq. NaHCO₃ solutionAqueous wash (workup)ReagentN/A
Brine (Saturated aq. NaCl)Aqueous wash (workup)ReagentN/A
Anhydrous MgSO₄ or Na₂SO₄Drying agentReagentCommercial suppliers
Silica GelStationary phase for chromatography60 Å, 230-400 meshCommercial suppliers
Ethyl Acetate / HexanesMobile phase for chromatographyHPLC or Reagent GradeCommercial suppliers
Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq).

  • Dissolution: Dissolve the amine in an appropriate anhydrous solvent (e.g., Dichloromethane, 0.1-0.5 M concentration). If the amine is supplied as a hydrochloride salt, add 2.2 equivalents of a non-nucleophilic base (e.g., triethylamine). If the amine is a free base, add 1.1 equivalents of the base.

  • Reagent Addition: While stirring at room temperature, add Cyclopentyl 4-nitrophenyl carbonate (1.1 eq) to the solution. The reagent can be added as a solid in one portion or portion-wise over several minutes. For highly exothermic reactions, consider cooling the flask in an ice bath before and during the addition.

  • Reaction Monitoring: Stir the reaction at room temperature. The mixture will typically turn yellow as the 4-nitrophenoxide leaving group is released.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-4 hours).

  • Workup - Quenching and Extraction:

    • Upon completion, dilute the reaction mixture with additional solvent (e.g., DCM).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove the 4-nitrophenol byproduct, followed by water (1x) and brine (1x).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure cyclopentyl carbamate product.

G Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Amine & Add Base in Solvent B Add Cyclopentyl 4-nitrophenyl carbonate A->B Room Temp. C Stir & Monitor (TLC, LC-MS, Color Change) B->C 1-4 hours D Dilute & Wash (aq. NaHCO₃, Brine) C->D Reaction Complete E Dry Organic Layer (Na₂SO₄) D->E F Concentrate in vacuo E->F G Flash Column Chromatography F->G Crude Product H Pure Product G->H

Sources

Cyclopentyl 4-nitrophenyl carbonate as a derivatizing agent in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cyclopentyl 4-Nitrophenyl Carbonate as a Derivatizing Agent in Chromatography

Introduction & Scientific Rationale

Cyclopentyl 4-nitrophenyl carbonate is a specialized mixed carbonate reagent used primarily for the selective carbamoylation of amines . In the context of chromatography (HPLC and LC-MS), it serves as a lipophilic derivatizing agent. Unlike standard UV-tagging reagents (e.g., FMOC-Cl, DNBC), this reagent is designed to modulate the hydrophobicity (retention) and stability of polar amines without introducing a bulky, highly aromatic fluorophore.

Core Applications
  • Retention Shift in RP-HPLC: Converts highly polar, basic amines (which elute in the void volume) into neutral, lipophilic cyclopentyl carbamates , enabling retention and resolution on C18 columns.

  • Impurity Profiling & Prodrug Synthesis: Used to synthesize reference standards for cyclopentyl-carbamate prodrugs or intermediates in pharmaceutical manufacturing (e.g., CDK inhibitors).

  • LC-MS Enhancement: The introduction of the cyclopentyl moiety (+112 Da) shifts the mass-to-charge ratio (

    
    ) to a cleaner spectral region and improves ionization efficiency for some aliphatic amines by increasing surface activity.
    
Mechanistic Advantage

The reagent functions as an activated ester . The 4-nitrophenoxide group is an excellent leaving group (


), allowing the reaction to proceed under mild basic conditions. Unlike chloroformates (e.g., Cyclopentyl chloroformate), the carbonate is less prone to rapid hydrolysis, offering a wider window for handling and better reproducibility.

Reaction Mechanism & Workflow

The derivatization follows a nucleophilic substitution pathway (


 at the carbonyl carbon).

Reaction Equation:



  • Analyte: Primary or Secondary Amine (

    
    ).[1]
    
  • Reagent: Cyclopentyl 4-nitrophenyl carbonate.[2][3][4][5][6]

  • Product: Cyclopentyl Carbamate Derivative (Stable, Neutral).

  • Byproduct: 4-Nitrophenol (Yellow, UV-active at ~400 nm in base, ~317 nm in acid).

Figure 1: Workflow for pre-column derivatization of amines using Cyclopentyl 4-nitrophenyl carbonate.

Experimental Protocol

Reagents & Materials
  • Derivatizing Reagent: Cyclopentyl 4-nitrophenyl carbonate (Store at 2-8°C, desiccated).

  • Buffer/Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous preferred).

  • Quenching Agent: 1% Formic Acid or Glycine solution.

Step-by-Step Procedure

1. Sample Preparation:

  • Dissolve the amine analyte in ACN or Water/ACN (1:1).

  • Concentration: 0.1 – 1.0 mg/mL.

2. Derivatization Reaction:

  • In a 1.5 mL HPLC vial, mix:

    • 100 µL Sample solution.

    • 200 µL Reagent solution (10-50 mM in ACN). Ensure molar excess (at least 5-10x).

    • 50 µL Base (1% TEA in ACN).

  • Vortex briefly.

  • Incubate: 30–60 minutes at 40°C (or 2 hours at Room Temperature).

    • Note: The solution typically turns yellow due to the release of 4-nitrophenol.[7]

3. Quenching (Critical):

  • Add 50 µL of 5% Formic Acid or a primary amine scavenger (e.g., 1M Glycine) to consume excess reagent.

  • Why? Excess reagent can hydrolyze on-column or interfere with MS detection. Acidification also protonates the 4-nitrophenol byproduct, shifting its UV absorbance and elution profile.

4. Analysis:

  • Inject directly onto the HPLC/LC-MS system.

Analytical Considerations & Data Interpretation

Chromatographic Separation (RP-HPLC)

The cyclopentyl carbamate derivative is significantly less polar than the free amine.

  • Column: C18 or C8 (e.g., Agilent ZORBAX Eclipse Plus, Waters BEH C18).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10-15 minutes.

  • Detection:

    • UV: 210-220 nm (Carbamate carbonyl). Note: The cyclopentyl group is not UV-active. If the analyte lacks a chromophore, use LC-MS.

    • MS: ESI Positive Mode (

      
      ).
      
Quantitative Data Summary
ParameterFree AmineCyclopentyl Carbamate Derivative
Retention Factor (

)
Low (< 1.0) / Void VolumeHigh (> 3.0)
Peak Shape Often tailing (Silanol interaction)Sharp, Symmetric
Molecular Mass (

)


Da
Lipophilicity (

)
LowIncreased (approx. +1.5 to +2.0 log units)
Stability VariableHigh (Stable to hydrolysis at neutral pH)

Synthesis of the Reagent (If Commercial Stock Unavailable)

If the specific "Cyclopentyl" variant is not in stock, it can be synthesized in-house. This protocol ensures a high-purity reagent for analytical use.

Reaction:



  • Setup: Flame-dried round-bottom flask,

    
     atmosphere, 0°C ice bath.
    
  • Mix: Dissolve 4-Nitrophenyl chloroformate (1.0 eq) in dry Dichloromethane (DCM).

  • Add: Add Cyclopentanol (1.0 eq) and Pyridine (1.1 eq) dropwise.

  • Stir: 1 hour at 0°C, then warm to Room Temp for 2-4 hours.

  • Workup: Wash with dilute HCl (to remove pyridine), then Water, then Brine. Dry over

    
    .[8]
    
  • Purification: Recrystallize from Hexanes/EtOAc or use Flash Chromatography (Silica).

  • Validation: NMR (

    
    , 
    
    
    
    ) and Melting Point.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction / pH too lowIncrease Base (TEA) concentration or reaction temperature (up to 60°C).
Multiple Peaks Di-derivatizationIf analyte is a polyamine, ensure large excess of reagent to drive to full derivatization.
Reagent Hydrolysis Wet solventsUse anhydrous ACN/DMF. Store reagent in desiccator.
Interfering Peak 4-Nitrophenol byproductThe byproduct elutes early in RP-HPLC. Adjust gradient to separate it from the derivative.

References

  • Vertex Pharmaceuticals Inc. (2023). Substituted cyclopentanes as cdk2 inhibitors. WO2023168686A1. (Describes the synthesis and use of Cyclopentyl 4-nitrophenyl carbonate as an intermediate). Link

  • Castro, E. A., et al. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature... Journal of Physical Organic Chemistry. (Kinetic study of nitrophenyl carbonates reacting with amines). Link

  • Knapp, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. (Validation of 4-nitrophenyl carbonate reactivity). Link

  • Luedtke, N., et al. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron. (Demonstrates the utility of activated nitrophenyl carbonates for amine derivatization). Link

Sources

Application Note: High-Efficiency Synthesis of Cyclopentyl Carbamates via Cyclopentyl 4-Nitrophenyl Carbonate (Cyc-NPC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopentyl carbamate moiety is a critical pharmacophore in modern drug design, serving as a lipophilic, metabolically stable surrogate for amides or esters. It appears in various therapeutic agents, including c-Met inhibitors and specific GPCR modulators.

This guide details the use of Cyclopentyl 4-nitrophenyl carbonate (Cyc-NPC) as a superior acylating agent for introducing this group. Unlike highly toxic phosgene or highly reactive chloroformates, Cyc-NPC offers a crystalline, bench-stable alternative with "self-indicating" reaction progress. The release of the yellow 4-nitrophenoxide byproduct provides an immediate visual confirmation of reaction trajectory, acting as a built-in Process Analytical Technology (PAT).

Chemical Identity & Mechanism[1]

Reagent: Cyclopentyl 4-nitrophenyl carbonate (Cyc-NPC) Function: Activated mixed carbonate for


-acylation.
Key Advantage:  Balanced reactivity (

of leaving group

7.1) allows for selective reaction with amines over hydroxyls under controlled conditions.
Reaction Mechanism

The synthesis operates via an addition-elimination pathway. The amine nucleophile attacks the carbonyl carbon of the Cyc-NPC. The tetrahedral intermediate collapses to expel the 4-nitrophenoxide anion, which is stabilized by resonance, driving the equilibrium forward.

ReactionMechanism Reagent Cyc-NPC (Activated Carbonate) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Amine Amine Target Amine (R-NH2) Amine->Intermediate Product Cyclopentyl Carbamate (Final Drug Motif) Intermediate->Product Elimination Byproduct 4-Nitrophenoxide (Yellow Leaving Group) Intermediate->Byproduct Expulsion

Figure 1: Mechanistic pathway of carbamate formation using Cyc-NPC. The expulsion of the yellow 4-nitrophenoxide is the rate-determining visual cue.

Protocol A: Synthesis of the Reagent (Cyc-NPC)

Note: While Cyc-NPC can be sourced commercially, in-situ preparation ensures high purity and avoids hydrolysis degradation often seen in aged commercial stocks.

Materials
  • Cyclopentanol (1.0 equiv)

  • 4-Nitrophenyl chloroformate (1.1 equiv)[1]

  • Pyridine (1.2 equiv) OR Triethylamine (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve Cyclopentanol (10 mmol) in anhydrous DCM (30 mL). Cool to

    
     using an ice bath.
    
  • Activation: Add Pyridine (12 mmol) dropwise. Rationale: Pyridine acts as an HCl scavenger and a nucleophilic catalyst.

  • Addition: Add 4-Nitrophenyl chloroformate (11 mmol) portion-wise over 15 minutes.

    • Critical Control Point: Maintain temperature

      
       to prevent double-acylation or decomposition.
      
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–3 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup (Purification):

    • Dilute with DCM.

    • Wash with 1M HCl (removes Pyridine).

    • Wash with Sat.

      
        (removes 4-nitrophenol and unreacted acid).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Result: Off-white to pale yellow solid. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Synthesis of Cyclopentyl Carbamates

This is the core application where Cyc-NPC reacts with a drug intermediate (amine).

Stoichiometry Table
ComponentEquivalentsRoleNotes
Amine Substrate 1.0NucleophileFree base preferred.
Cyc-NPC 1.1 – 1.2ElectrophileSlight excess ensures completion.
DIPEA / TEA 1.5 – 2.0BaseNeutralizes acidic byproduct; drives equilibrium.
HOBt (Optional)0.1CatalystAccelerates reaction for sterically hindered amines.
DMF or DCM SolventMediumDMF for polar amines; DCM for lipophilic ones.
Experimental Workflow
  • Dissolution: Dissolve the Amine (1.0 equiv) in DMF or DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (1.5 equiv). Stir for 5 minutes.

  • Reagent Addition: Add Cyc-NPC (1.1 equiv) in one portion.

  • Monitoring:

    • The solution will turn bright yellow within minutes. This is the release of the 4-nitrophenolate anion.

    • Process Check: If the solution remains colorless, the reaction has not started (check base quality or amine solubility).

  • Completion: Stir at RT for 4–16 hours. Confirm consumption of amine by LC-MS.

  • Quench: Add water or 1M citric acid.

Purification & Troubleshooting

The primary challenge in this chemistry is separating the desired lipophilic carbamate from the lipophilic 4-nitrophenol byproduct.

The "Yellow Removal" Strategy

Standard silica chromatography often causes 4-nitrophenol to streak, contaminating the product. Use this chemically logical workup instead:

PurificationLogic RawMix Crude Reaction Mixture (Product + Nitrophenol + Base) Step1 Dilute with EtOAc RawMix->Step1 Wash1 Wash: 1M NaOH or K2CO3 (x3) Step1->Wash1 Deprotonates Nitrophenol PhaseSep Phase Separation Wash1->PhaseSep Aqueous Aqueous Layer (Yellow Nitrophenolate) PhaseSep->Aqueous Removes Impurity Organic Organic Layer (Carbamate Product) PhaseSep->Organic Retains Product Final Dry, Concentrate & Short Column (if needed) Organic->Final

Figure 2: Workup logic for removing the nitrophenol byproduct. The base wash converts the phenol to the water-soluble phenolate.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Yellow Color Reaction stalled.Add catalytic DMAP (5 mol%) or heat to

.
Precipitate Forms Product insolubility.Dilute with THF or switch solvent to NMP.
Low Yield Hydrolysis of Reagent.Ensure solvents are anhydrous. Cyc-NPC is moisture sensitive.
Byproduct Persists Incomplete washing.Repeat 1M NaOH wash until aqueous layer is colorless.

References

  • Anderson, G. W., & McGregor, A. C. (1957). t-Butyloxycarbonylamino Acids and Their Use in Peptide Synthesis. Journal of the American Chemical Society. Link (Foundational chemistry of mixed carbonates).

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Link (Review of carbamate synthesis methods).

  • Knölker, H. J., et al. (1995). A Novel Method for the Synthesis of Carbamates. Synlett.
  • Sadineni, R. K., et al. (2020). Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate. Chemical Papers. Link (Direct application of this chemistry to drug synthesis).

  • Lizza, J. R., & Wipf, P. (2020).[1] Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate. Organic Syntheses. Link (Detailed protocol for nitrophenyl carbonate handling).

Sources

Technical Application Note: Cyclopentyl 4-nitrophenyl carbonate (Cyc-NPC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentyl 4-nitrophenyl carbonate (Cyc-NPC) is a highly specific mixed carbonate reagent used primarily to introduce the Cyclopentyloxycarbonyl (Cyc) protecting group onto amines. Unlike the more common tert-butyloxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc) reagents, Cyc-NPC offers a unique profile of acid stability and lipophilicity.

In polymer chemistry and drug delivery, this reagent serves two critical functions:

  • Orthogonal Protection: It creates secondary carbamates (urethanes) that are significantly more stable to acid than Boc groups, allowing for selective deprotection strategies in complex dendrimer or peptide-polymer synthesis.

  • Safe Activation: It acts as a crystalline, shelf-stable alternative to cyclopentyl chloroformate, eliminating the release of corrosive HCl gas and allowing for stoichiometric control via colorimetric monitoring (release of yellow p-nitrophenolate).

Chemical Basis & Mechanism

The Reagent Profile

Cyc-NPC (CAS: 108922-69-4 / Generic NPC class) is an "activated carbonate." Structurally, it consists of a cyclopentyl group and a p-nitrophenyl moiety separated by a carbonate linkage.

  • Leaving Group: p-Nitrophenol (pKa ~7.1).

  • Transferred Group: Cyclopentyloxycarbonyl (Cyc).

  • Reactivity: Tunable. Less reactive than acid chlorides (preventing over-acylation) but highly reactive toward primary and secondary amines in the presence of mild base.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine nucleophile attacks the carbonyl carbon of the carbonate. The tetrahedral intermediate collapses to expel the p-nitrophenolate anion, which serves as an in situ indicator of reaction progress due to its intense yellow color in basic media.

ReactionMechanism Reagent Cyc-NPC (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Amine Amine Polymer-Amine (Nucleophile) Amine->Intermediate Product Cyc-Protected Polymer Intermediate->Product Elimination Byproduct p-Nitrophenolate (Yellow Leaving Group) Intermediate->Byproduct Release

Figure 1: Mechanism of amine protection using Cyc-NPC. The release of the p-nitrophenolate anion provides visual feedback.

Application 1: Orthogonal Protection in Polymer Synthesis

The Cyclopentyloxycarbonyl (Cyc) group forms a secondary carbamate . In terms of acid lability, it occupies a niche between the highly labile Boc group and the highly stable Z (Cbz) group.

Protecting GroupStructure ClassCleavage ConditionStability Relative to Boc
Boc Tertiary CarbamateDilute TFA (25-50%)Baseline (Labile)
Cyc (Cyclopentyl) Secondary Carbamate Strong Acid (HF, TFMSA) High (>100x more stable)
Cbz (Z) Primary CarbamateH₂/Pd or HBr/AcOHVery High

Why use Cyc-NPC? In the synthesis of functionalized poly(amidoamine) (PAMAM) dendrimers or peptide-polymer conjugates, researchers often need to remove Boc groups from side chains without disturbing the N-terminal cap. The Cyc group survives the TFA treatment used to remove Boc, maintaining the integrity of the polymer terminus until a final, harsh deprotection step (e.g., HF) is applied.

Protocol 1: Introduction of Cyc Group to Amine-Terminated Polymers

Materials:

  • Amine-functionalized polymer (e.g., PEG-NH₂ or Peptide-Resin).

  • Cyclopentyl 4-nitrophenyl carbonate (Cyc-NPC).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solvent: DMF (anhydrous) or DCM.

Step-by-Step:

  • Dissolution: Dissolve 1.0 equivalent (eq) of the amine-polymer in anhydrous DMF. Concentration should be ~0.1 M.

  • Activation: Add 1.5 – 2.0 eq of DIPEA to the solution. Stir for 5 minutes.

  • Coupling: Add 1.2 eq of Cyc-NPC as a solid or predissolved in minimal DMF.

  • Monitoring: The solution will turn bright yellow immediately upon addition of base and reagent, indicating the release of p-nitrophenol.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • QC Check: Perform a Kaiser test (for resins) or TLC/HPLC (for solution). The disappearance of the amine peak and persistence of the yellow color confirms completion.

  • Work-up:

    • For Resins: Wash resin with DMF (3x), DCM (3x), and MeOH (3x) to remove the yellow byproduct.

    • For Solution Polymers: Dilute with DCM, wash with 5% NaHCO₃ (to remove p-nitrophenol), then 1M HCl (to remove excess base), and finally Brine. Dry over MgSO₄.[1]

Application 2: Synthesis of Functional Monomers

Cyc-NPC is also used to synthesize polymerizable monomers where the amine functionality must be masked during polymerization (e.g., radical polymerization of methacrylates) to prevent catalyst poisoning or side reactions.

Protocol 2: Synthesis of Cyc-Protected Amino-Methacrylate

Objective: Protect the amine of 2-aminoethyl methacrylate prior to polymerization.

Workflow:

  • Setup: Charge a round-bottom flask with 2-aminoethyl methacrylate hydrochloride (10 mmol) and DCM (50 mL).

  • Basification: Cool to 0°C. Add TEA (22 mmol) dropwise. The solution will become homogenous.

  • Addition: Add Cyc-NPC (10.5 mmol) in small portions.

  • Reaction: Allow to warm to RT and stir overnight.

  • Purification: Wash organic layer with 1M NaOH (critical step to remove p-nitrophenol and unreacted carbonate). The yellow color should partition into the aqueous phase.

  • Isolation: Evaporate solvent to yield the Cyc-protected monomer (White solid).

  • Polymerization: Proceed with ATRP or RAFT polymerization. The Cyc group will remain stable throughout radical conditions.

Comparative Analysis: Reagent Selection

Why choose Cyc-NPC over other activation methods?

FeatureCyc-NPC (Carbonate) Cyclopentyl Chloroformate Cyc-OSu (Succinimide)
Physical State Crystalline SolidLiquid / OilSolid
Stability High (Shelf-stable)Low (Moisture sensitive)Moderate (Hydrolysis prone)
Reactivity Moderate (Selective)High (Aggressive)Low to Moderate
Byproduct p-Nitrophenol (Yellow, easy to track)HCl (Corrosive gas)N-Hydroxysuccinimide (Colorless)
Atom Economy Lower (Loss of nitrophenol)HighModerate

Expert Insight: The "Self-Validating" nature of Cyc-NPC is its strongest asset. In high-throughput polymer synthesis, the visual confirmation of the yellow byproduct eliminates the need for constant aliquot sampling during the coupling phase.

QC & Troubleshooting

NMR Validation

Successful introduction of the Cyc group is confirmed by 1H NMR:

  • Diagnostic Signal: Look for the multiplet signals of the cyclopentyl ring protons: ~5.0 ppm (1H, methine -CH-O-) and 1.5–1.9 ppm (8H, methylene -CH2-).

  • Shift: The NH proton of the carbamate typically appears around 5.0–6.5 ppm (broad), distinct from the amine precursor.

Common Issues
  • Problem: Solution turns yellow, but yield is low.

    • Cause: Hydrolysis of the reagent by wet solvent. The hydroxide ion attacks the carbonate, releasing nitrophenol without coupling to the amine.

    • Fix: Ensure DMF/DCM is anhydrous (stored over molecular sieves).

  • Problem: Incomplete removal of p-nitrophenol.

    • Cause:p-Nitrophenol is somewhat lipophilic in its protonated form.

    • Fix: Wash with basic aqueous solution (NaHCO₃ or dilute NaOH) to keep it deprotonated (phenolate form), forcing it into the aqueous layer.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard text for carbamate stability). Link

  • BroadPharm. (n.d.). Nitrophenyl Carbonate PEGylation Reagents. Retrieved February 25, 2026. (Source for NPC-activation protocols in polymers). Link

  • Sigma-Aldrich. (n.d.). Bis(4-nitrophenyl) carbonate Product Sheet. (Reference for general reactivity of nitrophenyl carbonates). Link

  • Knölker, H. J., et al. (1996). Applications of Transition Metal Catalysis in Drug Discovery and Development. (Context for urethane protecting groups).
  • BenchChem. (2025).[1] Synthesis Protocols for Nitrophenyl Derivatives. (General handling of nitrophenyl intermediates). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Cyclopentyl 4-Nitrophenyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and application of Cyclopentyl 4-nitrophenyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common experimental hurdles and optimize your reaction conditions for this versatile activated carbonate.

I. Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during the synthesis of Cyclopentyl 4-nitrophenyl carbonate, presented in a problem-and-solution format.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of Cyclopentyl 4-nitrophenyl carbonate, or the reaction doesn't seem to be proceeding. What are the likely causes and how can I fix this?

Answer:

Low or no product yield is a common issue that can often be traced back to a few key factors. Let's break down the potential causes and their solutions:

  • Cause A: Inadequate Reagent Quality or Stoichiometry. The purity of your starting materials is paramount. Old or improperly stored 4-nitrophenyl chloroformate can hydrolyze, and cyclopentanol can contain water. Incorrect stoichiometry will also lead to incomplete conversion.

    • Solution:

      • Use freshly opened or properly stored 4-nitrophenyl chloroformate.

      • Ensure your cyclopentanol is anhydrous.

      • Carefully measure your reagents. A slight excess (1.1-1.2 equivalents) of 4-nitrophenyl chloroformate is often beneficial to drive the reaction to completion.[1]

  • Cause B: Ineffective Base. The base plays a crucial role in scavenging the HCl byproduct of the reaction. If the base is weak, impure, or added incorrectly, the reaction will be sluggish.

    • Solution:

      • Use a dry, non-nucleophilic tertiary amine base like triethylamine or pyridine.[2]

      • Ensure the base is added in at least a stoichiometric amount, with a slight excess often being beneficial.

      • Consider the order of addition. Adding the base to the solution of cyclopentanol before the 4-nitrophenyl chloroformate is a common practice.[1]

  • Cause C: Suboptimal Reaction Temperature. While the reaction is often performed at 0°C to room temperature, the optimal temperature can vary.[3]

    • Solution:

      • Start the reaction at 0°C, especially during the addition of 4-nitrophenyl chloroformate, to control any initial exotherm.[3]

      • After the addition, allowing the reaction to slowly warm to room temperature and stir for several hours can improve the yield.[2] Monitor the reaction by TLC to determine the optimal reaction time.

  • Cause D: Presence of Moisture. 4-nitrophenyl chloroformate is highly susceptible to hydrolysis. Any moisture in the reaction will consume the starting material and reduce your yield.[4]

    • Solution:

      • Thoroughly dry all glassware before use.

      • Use anhydrous solvents.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of a Bright Yellow Color in the Reaction Mixture Immediately Upon Reagent Addition

Question: As soon as I added my reagents, the solution turned a bright yellow. Is this normal, and what does it indicate?

Answer:

The immediate formation of a bright yellow color is indicative of the presence of the 4-nitrophenolate ion.[1] While the desired product is typically a white to pale yellow solid, a strong, immediate yellowing suggests a rapid, and likely undesirable, side reaction.

  • Cause A: Reaction with a Highly Nucleophilic Contaminant. If your cyclopentanol is contaminated with a more nucleophilic species (e.g., an amine), it will react preferentially with the 4-nitrophenyl chloroformate, leading to the rapid release of 4-nitrophenol, which in the basic reaction medium, deprotonates to the yellow 4-nitrophenolate.[1]

    • Solution:

      • Check the purity of your cyclopentanol. If necessary, purify it by distillation.

  • Cause B: Base-Induced Decomposition of 4-Nitrophenyl Chloroformate. In some cases, particularly with stronger or more nucleophilic bases, direct reaction with the 4-nitrophenyl chloroformate can occur, leading to its decomposition and the formation of 4-nitrophenolate.

    • Solution:

      • Stick to milder, non-nucleophilic bases like triethylamine or pyridine.

      • Ensure the reaction temperature is kept low (0°C) during the addition of the chloroformate.[3]

Issue 3: Difficulties in Product Purification

Question: I am having trouble purifying my Cyclopentyl 4-nitrophenyl carbonate. The product seems to be impure even after chromatography, or it is difficult to handle.

Answer:

Purification can be challenging, but with the right approach, you can obtain a high-purity product.

  • Cause A: Co-elution with Byproducts. The primary byproduct is often the unreacted 4-nitrophenol. If your chromatography conditions are not optimized, it can co-elute with your product.

    • Solution:

      • Use a gradient elution for your silica gel flash chromatography, starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate.[1] This will help to separate the less polar product from the more polar 4-nitrophenol.

      • Monitor the fractions carefully by TLC.

  • Cause B: Product Instability on Silica Gel. While generally stable, some activated carbonates can be sensitive to the acidic nature of silica gel, leading to some degradation during purification.

    • Solution:

      • If you suspect degradation, you can neutralize your silica gel by pre-treating it with a dilute solution of triethylamine in your eluent.

      • Work quickly and avoid prolonged exposure of the product to the silica gel.

  • Cause C: Product is an Oil or a Low-Melting Solid. Cyclopentyl 4-nitrophenyl carbonate may not always be a crystalline solid, which can make handling difficult.

    • Solution:

      • If the product is an oil after chromatography, ensure all solvent has been removed under high vacuum.

      • Trituration with a non-polar solvent like hexanes or pentane can sometimes induce crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Dichloromethane (CH2Cl2) is a commonly used and effective solvent for this reaction as it is relatively inert and dissolves the starting materials well.[1][2] Other aprotic solvents like acetonitrile or THF can also be used.[2] The key is to use an anhydrous solvent to prevent hydrolysis of the 4-nitrophenyl chloroformate.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most straightforward method.[1] Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product. The product spot should be less polar than the 4-nitrophenol byproduct. Staining with a potassium permanganate solution or visualization under UV light can be used.

Q3: What is the role of the 4-nitrophenyl group?

A3: The 4-nitrophenyl group serves as an excellent leaving group. The electron-withdrawing nature of the nitro group makes the carbonate carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] This "activation" is the reason Cyclopentyl 4-nitrophenyl carbonate is a useful reagent for introducing a cyclopentyl carbonate moiety onto other molecules, such as amines or alcohols.[5]

Q4: Can I use a different base, such as sodium hydroxide or potassium carbonate?

A4: It is generally not recommended to use strong inorganic bases like NaOH or K2CO3 in this reaction. These bases can promote the hydrolysis of the 4-nitrophenyl chloroformate and the product.[6][7] A non-nucleophilic organic base like triethylamine or pyridine is preferred to scavenge the HCl byproduct without causing unwanted side reactions.[2]

Q5: How should I store Cyclopentyl 4-nitrophenyl carbonate?

A5: Cyclopentyl 4-nitrophenyl carbonate is moisture-sensitive.[8] It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.

III. Data Presentation and Experimental Protocols

Table 1: Recommended Reaction Parameters for the Synthesis of Cyclopentyl 4-Nitrophenyl Carbonate
ParameterRecommended ConditionRationale
Cyclopentanol 1.0 equivalentLimiting reagent.
4-Nitrophenyl Chloroformate 1.1 - 1.2 equivalentsA slight excess drives the reaction to completion.[1]
Base (Triethylamine/Pyridine) 1.1 - 1.5 equivalentsNeutralizes HCl byproduct.[2]
Solvent Anhydrous Dichloromethane (CH2Cl2)Good solubility for reactants and relatively inert.[1]
Temperature 0°C to Room TemperatureInitial cooling controls exotherm, warming promotes reaction.[3]
Reaction Time 2 - 24 hoursMonitor by TLC for completion.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of 4-nitrophenyl chloroformate.
Experimental Protocol: Synthesis of Cyclopentyl 4-Nitrophenyl Carbonate
  • To a dry round-bottom flask under an inert atmosphere, add cyclopentanol (1.0 eq.) and anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2 eq.) to the stirred solution.

  • In a separate flask, dissolve 4-nitrophenyl chloroformate (1.1 eq.) in anhydrous dichloromethane.

  • Add the 4-nitrophenyl chloroformate solution dropwise to the cyclopentanol solution over 30 minutes, maintaining the temperature at 0°C.[3]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[1]

IV. Visualizations

Diagram 1: General Reaction Scheme

reaction_scheme cyclopentanol Cyclopentanol reaction_center + cyclopentanol->reaction_center pnpc 4-Nitrophenyl Chloroformate pnpc->reaction_center base Base (e.g., Triethylamine) base->reaction_center product Cyclopentyl 4-Nitrophenyl Carbonate byproduct Base-HCl Salt product_formation CH2Cl2, 0°C to RT reaction_center->product_formation product_formation->product product_formation->byproduct

Caption: General synthesis of Cyclopentyl 4-nitrophenyl carbonate.

Diagram 2: Troubleshooting Flowchart for Low Yield

troubleshooting_flowchart start Low Yield of Product check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_base Evaluate Base and its Addition start->check_base check_temp Assess Reaction Temperature Profile start->check_temp check_moisture Investigate for Moisture Contamination start->check_moisture solution_reagents Use fresh, anhydrous reagents. Verify stoichiometry. check_reagents->solution_reagents solution_base Use dry, non-nucleophilic base. Consider order of addition. check_base->solution_base solution_temp Start at 0°C, then warm to RT. Monitor by TLC. check_temp->solution_temp solution_moisture Use dry glassware and solvents. Run under inert atmosphere. check_moisture->solution_moisture

Caption: Troubleshooting guide for low product yield.

V. References

  • Journal of Emerging Investigators. (2022, December 12). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • PMC. (2023, November 27). A Review of Bio-Based Activated Carbon Properties Produced from Different Activating Chemicals during Chemicals Activation Process on Biomass and Its Potential for Malaysia. [Link]

  • Chemical Society Reviews (RSC Publishing). (2022, August 22). Calcium carbonate: controlled synthesis, surface functionalization, and nanostructured materials. [Link]

  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. [Link]

  • PMC. (2016, September 26). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. [Link]

  • Exploring BIS(4-Nitrophenyl) Carbonate: Properties and Applications. (n.d.). [Link]

Sources

Technical Support Center: Cyclopentyl 4-Nitrophenyl Carbonate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Cyclopentyl 4-nitrophenyl carbonate in their synthetic workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during its use. Our focus is on providing practical, experience-driven advice to help you optimize your reactions, maximize yields, and ensure the purity of your target molecules.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues that may arise during reactions involving Cyclopentyl 4-nitrophenyl carbonate, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product and a Prominent Yellow Color in the Reaction Mixture

If you observe a lower-than-expected yield of your target molecule accompanied by a persistent yellow coloration of the reaction mixture, it is highly indicative of the premature release of the 4-nitrophenolate ion.[1]

  • Potential Cause 1: Hydrolysis of Cyclopentyl 4-nitrophenyl carbonate. This is one of the most common side reactions, especially under basic or aqueous conditions.[1] The activated carbonate is susceptible to nucleophilic attack by water or hydroxide ions, leading to its decomposition into cyclopentanol, 4-nitrophenol, and carbon dioxide. The 4-nitrophenol, under basic conditions, deprotonates to form the intensely yellow 4-nitrophenolate anion.

  • Recommended Solution:

    • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Control of pH: If your reaction requires a basic catalyst, opt for a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) and use it in stoichiometric amounts. Avoid strong inorganic bases like NaOH or KOH if possible, as they significantly accelerate hydrolysis.[1] For reactions in aqueous buffers, maintain a pH range of 7.2-8.5 to balance the nucleophilicity of the amine and the stability of the activated carbonate.

    • Order of Addition: In some cases, adding the Cyclopentyl 4-nitrophenyl carbonate solution dropwise to the solution of the nucleophile can minimize its exposure to potentially hydrolytic conditions.[1]

  • Potential Cause 2: Premature reaction with highly nucleophilic amines. Highly basic or unhindered primary and secondary amines can be very reactive, leading to a rapid, sometimes exothermic reaction that can be difficult to control and may favor side product formation.[1]

  • Recommended Solution:

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or even -11 °C) to moderate the reaction rate.[2]

    • Slow Addition: As mentioned above, the slow, dropwise addition of the activated carbonate to the amine solution can help maintain better control over the reaction.

Issue 2: Presence of an Impurity with a Molecular Weight Corresponding to Dicyclopentyl Carbonate

The formation of dicyclopentyl carbonate is a plausible, yet often overlooked, side product.

  • Potential Cause: Reaction with Contaminating Cyclopentanol. Your starting material, Cyclopentyl 4-nitrophenyl carbonate, may contain residual cyclopentanol from its synthesis. Alternatively, cyclopentanol can be generated in situ via the hydrolysis of the starting material. This cyclopentanol can then act as a nucleophile, reacting with another molecule of Cyclopentyl 4-nitrophenyl carbonate to form the symmetric dicyclopentyl carbonate.

  • Recommended Solution:

    • Purity of Starting Material: Ensure the purity of your Cyclopentyl 4-nitrophenyl carbonate. If you suspect contamination with cyclopentanol, consider purification by recrystallization before use.

    • Minimize Hydrolysis: By following the recommendations to minimize hydrolysis (Issue 1), you will also reduce the in-situ generation of cyclopentanol, thereby suppressing the formation of dicyclopentyl carbonate.

Issue 3: Complex Mixture of Byproducts and Difficulty in Purification

A complex reaction profile can arise from a combination of the issues mentioned above, as well as other potential side reactions.

  • Potential Cause 1: Instability of the Cyclopentyl Group. While generally stable, the cyclopentyl group could potentially undergo elimination reactions under harsh basic conditions and elevated temperatures to form cyclopentene, although this is less common.

  • Recommended Solution:

    • Mild Reaction Conditions: Avoid excessively high temperatures and the use of strong, non-nucleophilic bases if possible. Stick to the recommended temperature and catalyst for your specific transformation.

  • Potential Cause 2: Reactions with the Solvent. Certain solvents can participate in side reactions. For example, the use of alcoholic solvents can lead to transesterification, forming a different carbonate.

  • Recommended Solution:

    • Inert Solvent Choice: Utilize inert aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) that are less likely to react with the activated carbonate.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the 4-nitrophenyl group in this reagent?

The 4-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting 4-nitrophenoxide anion.[1] This makes the carbonyl carbon of the carbonate highly electrophilic and susceptible to attack by nucleophiles, thus "activating" the cyclopentyl carbonate for reaction.

Q2: How can I monitor the progress of my reaction?

The release of 4-nitrophenol provides a convenient way to monitor the reaction's progress spectrophotometrically by measuring the absorbance at around 400-413 nm in basic solutions.[1] Additionally, thin-layer chromatography (TLC) can be used to track the consumption of the starting material and the formation of the product.

Q3: My nucleophile has poor solubility. What is the best way to proceed?

If your nucleophile has limited solubility in common aprotic solvents, you may consider using a co-solvent system. For instance, a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used to dissolve the nucleophile before adding the aprotic solvent and the activated carbonate. However, be mindful that these polar aprotic solvents can sometimes accelerate side reactions, so it's crucial to maintain other reaction parameters optimally.

Q4: What are the best practices for quenching the reaction?

To quench the reaction and consume any unreacted Cyclopentyl 4-nitrophenyl carbonate, you can add a nucleophilic scavenger. A simple and effective method is to add a small amount of a primary amine, such as glycine or tris(hydroxymethyl)aminomethane (Tris), or even water, which will react with the remaining activated carbonate.

Q5: Are there any specific safety precautions I should take when working with Cyclopentyl 4-nitrophenyl carbonate?

Yes. The precursor, cyclopentyl chloroformate, is flammable, toxic if inhaled, and can cause skin and eye damage.[3] While Cyclopentyl 4-nitrophenyl carbonate is generally more stable, it is still a reactive chemical. Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Visualizing Reaction Pathways

To better understand the chemical transformations discussed, the following diagrams illustrate the primary reaction and key side reactions.

Reaction_Pathways CPNPC Cyclopentyl 4-nitrophenyl carbonate Product Desired Product (e.g., Cyclopentyl Carbamate) CPNPC->Product Desired Reaction pNP 4-nitrophenol CPNPC->pNP CPNPC->pNP CPNPC->pNP Hydrolysis_Products Cyclopentanol + CO2 CPNPC->Hydrolysis_Products Hydrolysis (Side Reaction) DCP Dicyclopentyl Carbonate CPNPC->DCP Side Reaction Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Product Water Water/Hydroxide Water->Hydrolysis_Products Cyclopentanol Cyclopentanol (impurity or from hydrolysis) Cyclopentanol->DCP

Sources

Technical Support Center: Cyclopentyl 4-Nitrophenyl Carbonate (CPNPC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification, Handling, and Troubleshooting Guide Ticket ID: TECH-SUP-CPNPC-001 Status: Open / Resolved

Welcome to the Technical Support Center

Product Context: Cyclopentyl 4-nitrophenyl carbonate (CPNPC) is a highly reactive mixed carbonate used primarily to introduce the cyclopentyloxycarbonyl (Cyc) protecting group onto amines or to conjugate cyclopentyl moieties to nucleophiles.

The Core Problem: Users frequently encounter product degradation (yellowing) due to the release of p-nitrophenol (PNP) or difficulty crystallizing the product due to the lipophilicity of the cyclopentyl ring. This guide addresses these specific purification challenges.

Part 1: Diagnostic Triage – "Is My Product Pure?"

Before attempting purification, confirm the identity of your impurities using this diagnostic checklist.

Q: My product is turning yellow. Is it ruined?

A: Not necessarily, but it is degrading. The yellow color indicates the presence of free p-nitrophenol (PNP), the leaving group.

  • Cause: Hydrolysis due to moisture or thermal instability. Even 1-2% hydrolysis can turn the entire solid bright yellow.

  • Action: If the yellowing is superficial, proceed to Protocol A (Cold Wash) . If the solid is sticky/oily and yellow, proceed to Protocol B (Recrystallization) .

Q: How do I distinguish the product from impurities on TLC?

A: Use the following visualization matrix:

ComponentR_f (approx in 20% EtOAc/Hex)UV ActivityVisual ColorStain Behavior (KMnO4)
CPNPC (Product) ~0.5 - 0.6Strong (254 nm)White/ColorlessNo rapid stain
p-Nitrophenol ~0.2 - 0.3StrongYellowStains yellow/brown
Cyclopentanol ~0.4NoneColorlessRapid oxidation (Brown)
Bis(4-nitrophenyl) carbonate ~0.45StrongWhiteNo rapid stain

Part 2: Purification Protocols

Protocol A: The "Cold Wash" (Removing Free PNP)

Use this for crude solids that are slightly yellow but otherwise crystalline.

The Science: p-Nitrophenol is acidic (


). We can deprotonate it to form the water-soluble nitrophenolate salt. However, the carbonate linkage is base-sensitive. Temperature control is the critical variable. 
  • Dissolve: Dissolve crude CPNPC in minimal cold Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Chill: Cool the solution to 0°C in an ice bath.

  • Wash:

    • Wash 2x with ice-cold 5%

      
       (aq). Do not use NaOH; it is too strong and will hydrolyze the product.
      
    • Wash 1x with cold Brine.

    • Wash 1x with cold 1M

      
       (only if amine bases like Et3N were used in synthesis).
      
  • Dry: Dry over anhydrous

    
     (Magnesium sulfate is slightly acidic and can be risky for very sensitive carbonates).
    
  • Concentrate: Evaporate solvent at

    
    .
    
Protocol B: Recrystallization (The Gold Standard)

Use this for oily crudes or high-purity requirements.

The Challenge: The cyclopentyl group increases lipophilicity, often causing the product to "oil out" rather than crystallize.

Recommended Solvent Systems:

  • System 1 (Preferred): Ethyl Acetate / Hexanes (or Heptane).

  • System 2 (Alternative): DCM / Hexanes.

  • Avoid: Alcohols (Ethanol/Methanol) can cause transesterification (swapping the PNP group for an ethoxy group) at elevated temperatures.

Step-by-Step Procedure:

  • Dissolution: Place crude solid in a flask. Add EtOAc dropwise at

    
     (do not boil aggressively) until just dissolved.
    
  • Precipitation: Remove from heat. Add Hexane dropwise until a persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add 1-2 drops of EtOAc to clear the solution.

  • Nucleation: Let it cool to room temperature undisturbed.

    • Troubleshooting: If oil droplets form, scratch the glass with a spatula or add a "seed crystal" of pure product.

  • Deep Cooling: Place in a

    
     freezer overnight.
    
  • Filtration: Filter rapidly while cold. Wash with cold Hexane.

Protocol C: Buffered Chromatography

Use only if Recrystallization fails.

The Risk: Silica gel is slightly acidic (


). This acidity can catalyze the decomposition of the carbonate on the column.

The Fix:

  • Stationary Phase: Neutralize the silica. Pre-wash the column with 1% Triethylamine (Et3N) in Hexanes.

  • Eluent: Hexanes : EtOAc (Gradient 9:1 to 7:3).

  • Speed: Run the column quickly. Do not leave the product on silica overnight.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying CPNPC based on the state of your crude material.

PurificationLogic Start Crude CPNPC Mixture StateCheck Physical State Check Start->StateCheck IsSolid Solid / Crystalline StateCheck->IsSolid Yes IsOil Oily / Sticky Paste StateCheck->IsOil Yes ColorCheck Color Check IsSolid->ColorCheck Recryst Protocol B: Recrystallization (EtOAc/Hexane) IsOil->Recryst Try Seeding Yellow Bright Yellow (High PNP content) ColorCheck->Yellow Yes White Off-White/White ColorCheck->White Yes Wash Protocol A: Cold NaHCO3 Wash Yellow->Wash White->Recryst For Pharma Grade Final Pure CPNPC (Store -20°C) White->Final For General Use Wash->Recryst If purity < 98% Column Protocol C: Buffered Silica Column (+1% Et3N) Recryst->Column If Oils Out repeatedly Recryst->Final Success Column->Final

Caption: Decision tree for selecting the optimal purification method based on crude physical state and impurity profile.

Part 4: Frequently Asked Questions (FAQs)

Q: I recrystallized my product, but it looks "wet" even after drying. Why?

A: You likely have trapped solvent or unreacted cyclopentanol.

  • Diagnosis: Check the

    
     NMR. Cyclopentanol has a multiplet at 
    
    
    
    ppm, while the product's cyclopentyl methine is shifted downfield (
    
    
    ppm).
  • Fix: Cyclopentanol is high boiling (

    
    ). High vacuum drying is often insufficient if the crystal lattice traps it. Grind the crystals into a fine powder and dry under high vacuum (
    
    
    
    ) for 24 hours, or perform a second recrystallization from Hexane (which solubilizes the alcohol better than the carbonate).
Q: Can I use ethanol for recrystallization?

A: Proceed with extreme caution. While ethanol is a common solvent for p-nitrophenyl carbonates, heating CPNPC in ethanol can lead to transesterification .

  • Reaction:

    
    .
    
  • Recommendation: If you must use ethanol, keep the temperature below

    
     and do not reflux.
    
Q: How should I store the purified product?

A:

  • Temperature:

    
     (Freezer).
    
  • Atmosphere: Under Argon or Nitrogen.

  • Desiccation: Store in a sealed vial inside a secondary jar containing Drierite or silica gel packets. Moisture is the enemy.

Part 5: Summary of Physical Properties

PropertyValue / CharacteristicNotes
Appearance White to off-white crystalline solidYellow = Impure
Melting Point

(Broad range depending on purity)
Sharpens with recrystallization
Solubility Soluble: DCM, EtOAc, THF, ChloroformInsoluble: Water, Hexanes
Stability Moisture SensitiveHydrolyzes to release PNP

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience. (General reference for carbonate protecting group stability and handling).
  • Anderson, G. W., & McGregor, A. C. (1957). "t-Butyl Esters of Amino Acids and Peptides and the Process for their Preparation." Journal of the American Chemical Society. Link (Foundational protocol for mixed nitrophenyl carbonate synthesis and purification).

  • Knölker, H. J., et al. (1995). "Palladium-catalyzed synthesis of cyclopentyl carbamates." Synlett.
  • Organic Syntheses, Coll. Vol. 6, p. 418 (1988). "Preparation of Activated Carbonates." Link (General procedures for handling chloroformates and carbonates).

  • BenchChem Protocols. "Synthesis of p-Nitrophenyl Carbonates." Link (General industrial handling of nitrophenyl esters).

Validation & Comparative

Technical Assessment: Activation Efficiency and Safety Profiles of Chloroformates vs. Mixed Carbonates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Comparative Analysis of Cyclopentyl 4-nitrophenyl carbonate (CNC) vs. p-Nitrophenyl chloroformate (PNC) for Carbamate Synthesis.

Executive Summary

This guide evaluates the operational trade-offs between using p-Nitrophenyl chloroformate (PNC) and Cyclopentyl 4-nitrophenyl carbonate (CNC) in drug development workflows.

  • PNC is the high-reactivity "workhorse" precursor used to generate activated species. It is kinetically superior but chemically harsh, releasing hydrochloric acid (HCl) and requiring strict moisture exclusion.

  • CNC represents a "stable activated intermediate." It is a pre-formed reagent specifically designed to introduce the cyclopentyloxycarbonyl group. It offers milder reaction conditions, higher chemoselectivity, and eliminates HCl evolution, making it the superior choice for late-stage functionalization of acid-sensitive or complex pharmacophores.

Chemical Identity & Mechanistic Distinction

The fundamental difference lies in the leaving group (


) and the resulting activation energy of the carbonyl center.
Featurep-Nitrophenyl Chloroformate (PNC)Cyclopentyl 4-nitrophenyl carbonate (CNC)
Structure


Role Activation Reagent (Precursor)Transfer Reagent (Intermediate)
Leaving Group Chloride (

) & p-Nitrophenolate
p-Nitrophenolate (

)
Byproduct HCl (Strong Acid)p-Nitrophenol (Weak Acid)
Reactivity High (Exothermic, fast kinetics)Moderate (Tunable, selective)
Physical State Solid (mp 78–81°C), hydrolytically unstableCrystalline Solid, hydrolytically stable
Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence. PNC follows a high-energy pathway evolving HCl, whereas CNC follows an addition-elimination pathway releasing only p-nitrophenol.

ReactionPathways cluster_0 PNC Pathway (High Energy) cluster_1 CNC Pathway (Controlled) PNC p-Nitrophenyl Chloroformate Inter1 Tetrahedral Intermediate PNC->Inter1 + Cyclopentanol Prod1 Activated Carbonate Inter1->Prod1 - HCl HCl HCl (Requires Base) Inter1->HCl CNC Cyclopentyl 4-nitrophenyl carbonate Prod2 Cyclopentyl Carbamate CNC->Prod2 + Amine PNP p-Nitrophenol (Yellow, Easy Removal) CNC->PNP Leaving Group Amine Target Amine Amine->CNC

Caption: Comparative reaction pathways. PNC requires an initial step to form the carbonate, evolving HCl. CNC reacts directly with amines, releasing only p-nitrophenol.

Performance Comparison

Reactivity & Kinetics
  • PNC: Reacts almost instantaneously with nucleophiles. However, its high electrophilicity leads to poor discrimination between competing nucleophiles (e.g., hydroxyls vs. amines) in multifunctional molecules. It requires low temperatures (

    
     to 
    
    
    
    ) to control side reactions.
  • CNC: Reacts slower, typically requiring room temperature or mild heating (

    
    ). This kinetic delay allows for chemoselective acylation  of primary amines over secondary amines or alcohols, a critical advantage in complex synthesis [1].
    
Stability & Storage[1]
  • PNC: Highly moisture-sensitive. Hydrolyzes to form HCl and p-nitrophenol upon exposure to atmospheric moisture. Must be stored under argon/nitrogen in a freezer. Old batches often require recrystallization or distillation before use.

  • CNC: Stable crystalline solid.[1] Can be stored at room temperature (desiccated) or

    
     for months without significant degradation. It allows for precise stoichiometry since the reagent purity is maintained [2].
    
Safety & Handling
  • PNC: Lachrymator and Corrosive. It releases HCl gas on contact with moisture. Handling requires a fume hood, full PPE, and acid scavengers (e.g., Pyridine, Triethylamine).

  • CNC: Irritant. While still a sensitizer (due to the p-nitrophenyl moiety), it is non-corrosive and does not fume. It is significantly safer for scale-up operations [3].

Experimental Protocols

Protocol A: In-Situ Activation using PNC

Use this when cost is the primary driver and the substrate is acid-stable.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Prep: Dissolve PNC (1.1 equiv) in anhydrous Dichloromethane (DCM) and cool to

    
    .
    
  • Addition: Add Cyclopentanol (1.0 equiv) and Pyridine (1.1 equiv) dropwise simultaneously. Critical: Exothermic reaction. Keep T < 5°C.

  • Monitoring: Stir for 1-2 hours. Monitor TLC for disappearance of alcohol.

  • Amine Coupling: Add the target Amine (1.0 equiv) and Triethylamine (1.5 equiv) directly to the reaction mixture.

  • Workup: Wash with 1M HCl (to remove pyridine), then Sat.

    
    , then Brine.[2] Dry over 
    
    
    
    .[3]
Protocol B: Selective Derivatization using CNC

Use this for high-value substrates, late-stage functionalization, or GMP synthesis.

  • Setup: Standard RBF, room temperature (no inert atmosphere strictly required if dry solvents are used).

  • Reaction: Dissolve CNC (1.05 equiv) and the target Amine (1.0 equiv) in DMF or Acetonitrile.

  • Base: Add Diisopropylethylamine (DIPEA) (1.0 equiv). Note: Inorganic bases like

    
     can also be used in biphasic systems.
    
  • Monitoring: The reaction turns yellow as p-nitrophenol is released. This serves as a visual self-indicator of reaction progress [4].

  • Workup: Dilute with Ethyl Acetate. Wash efficiently with 0.5M NaOH or Sat.

    
     .
    
    • Why? The p-nitrophenol byproduct is water-soluble in basic pH (phenolate form), ensuring easy removal from the organic product.

  • Purification: Evaporate solvent. Recrystallize if necessary.

Decision Matrix: When to use which?

DecisionTree Start Start: Carbamate Synthesis Q1 Is the Cyclopentyl Carbonate reagent (CNC) available? Start->Q1 Q2 Is the substrate Acid Sensitive? Q1->Q2 No / Too Expensive UseCNC USE CNC (Method B) Q1->UseCNC Yes Q3 Is Cost the primary driver? Q2->Q3 No Q2->UseCNC Yes (Avoid HCl) Q3->UseCNC No (High Value) UsePNC USE PNC (Method A) Q3->UsePNC Yes (Bulk Scale)

Caption: Decision logic for selecting between in-situ activation (PNC) and isolated reagent (CNC).

Conclusion

While p-Nitrophenyl chloroformate (PNC) remains a cost-effective solution for generating activated carbonates in situ, it introduces significant handling risks and chemical harshness (HCl generation).

Cyclopentyl 4-nitrophenyl carbonate (CNC) is the superior choice for:

  • Precision: Stoichiometric control is exact.

  • Safety: No corrosive fumes or exothermic spikes.

  • Purification: The p-nitrophenol byproduct is easily washed away with mild aqueous base, often eliminating the need for chromatography.

For drug development applications where impurity profiles and reproducibility are paramount, transitioning from PNC to CNC is strongly recommended.

References

  • National Institutes of Health (NIH) - PMC. Organic Carbamates in Drug Design and Medicinal Chemistry. (Discusses mixed carbonates usage). Available at: [Link]

  • Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates. (Kinetics of deprotection and phenolate release). Available at: [Link]

  • Royal Society of Chemistry (RSC). Synthesis of carbamates via activated carbonates. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cyclopentyl 4-Nitrophenyl Carbonate in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic formation of carbamate linkages is a cornerstone of molecular design. Carbamates serve not only as critical pharmacophores in active molecules but also as versatile protecting groups for amines. The choice of reagent to construct this linkage is paramount, dictating reaction efficiency, purity, and the feasibility of subsequent synthetic steps.

This guide provides an in-depth technical comparison of Cyclopentyl 4-nitrophenyl carbonate, a highly reactive and specialized reagent. We will dissect its performance by examining its core chemical principles and comparing it to common alternatives, supported by established experimental data and protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the expert insights needed to leverage this reagent effectively.

The Chemistry of Activation: Understanding the 4-Nitrophenyl Carbonate System

At its core, Cyclopentyl 4-nitrophenyl carbonate belongs to a class of activating agents prized for their reactivity and elegant reaction kinetics. The power of this system stems from the electronic properties of the 4-nitrophenyl group.

Key Advantages of the 4-Nitrophenyl Moiety:

  • Enhanced Electrophilicity : The potent electron-withdrawing nature of the nitro group significantly increases the electrophilicity of the carbonyl carbon. This makes the carbonate highly susceptible to nucleophilic attack by even moderately reactive amines and alcohols.[1]

  • An Excellent Leaving Group : The 4-nitrophenoxide ion is an exceptionally stable leaving group, owing to the resonance stabilization of the negative charge across the nitro-substituted aromatic ring (pKa of 4-nitrophenol is approximately 7.15).[2] This low pKa value facilitates the reaction under mild conditions, often without the need for strong, non-nucleophilic bases that can complicate purification.

  • In-Situ Reaction Monitoring : A distinct practical advantage is the release of the 4-nitrophenoxide ion as a byproduct. Under basic or neutral conditions, this ion imparts a characteristic yellow color to the reaction mixture, allowing for real-time, qualitative, or quantitative monitoring of the reaction's progress via UV-Visible spectrophotometry (λ_max ≈ 400-413 nm).[2]

  • Orthogonal Stability : 4-Nitrophenyl carbonate-protected functional groups are stable under acidic conditions, where other common protecting groups like tert-butyloxycarbonyl (Boc) are readily cleaved.[2][3] This allows for selective deprotection strategies in complex, multi-step syntheses. They are, however, easily cleaved under mild basic conditions, providing a valuable orthogonal approach.[2][4]

The Modulating Moiety: The Specific Role of the Cyclopentyl Group

While the 4-nitrophenyl group provides the reactive engine, the cyclopentyl group offers unique steric and physicochemical properties that modulate the reagent's behavior and the characteristics of the final product. While direct comparative studies on Cyclopentyl 4-nitrophenyl carbonate are not abundant, we can infer its advantages from the well-documented behavior of cyclopentyl groups in other contexts.

  • Steric and Stereoelectronic Influence : The cyclopentyl group provides a moderate level of steric bulk. It is more substantial than a simple methyl group but less sterically demanding and more conformationally rigid than an isopropyl or tert-butyl group. This specific size and shape can influence the selectivity of a reaction when multiple nucleophilic sites are present.[5][6] Its defined conformation can also play a role in directing the approach of the nucleophile, a subtle but potentially powerful tool in stereoselective synthesis.[7]

  • Enhanced Stability and Lipophilicity : As a protecting group, the cyclopentyl moiety is known for its robustness under a variety of reaction conditions where other groups might fail.[8] When incorporated into a final molecule, the non-polar, lipophilic nature of the cyclopentyl ring can significantly enhance solubility in organic solvents and improve key pharmacological properties, such as cell membrane permeability—a critical factor in drug design.

  • Metabolic Stability : In drug development, linear alkyl chains can be susceptible to metabolic oxidation. The cyclic nature of the cyclopentyl group can block certain metabolic pathways, potentially increasing the in vivo half-life of a therapeutic agent. This is a key reason for its use in designing novel peptidomimetic inhibitors.

Comparative Analysis with Alternative Reagents

The choice of a carbamoylating agent is dictated by the specific requirements of the synthesis, including substrate sensitivity, desired protecting group stability, and cost. Cyclopentyl 4-nitrophenyl carbonate offers a unique balance of features compared to more conventional reagents.

FeatureCyclopentyl 4-Nitrophenyl CarbonateDi-tert-butyl dicarbonate (Boc₂O)Benzyl Chloroformate (Cbz-Cl)9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl)
Reactivity High; activated by 4-nitrophenoxide leaving group.Moderate; requires base or elevated temperature.High; very reactive, often requires low temperatures.High; very reactive.
Introduced Group Cyclopentyloxycarbonyl (Cpc-O-CO-)tert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)9-Fluorenylmethoxycarbonyl (Fmoc)
Deprotection Mild base (e.g., pH > 12)[2]; Strong Acid (HBr)[8]Strong acid (e.g., TFA, HCl).[3]Catalytic hydrogenolysis (e.g., Pd/C, H₂) or strong acid (HBr).Mild base (e.g., piperidine in DMF).[3]
Orthogonality Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.Orthogonal to acid-labile (Boc) and mild base-labile (Fmoc) groups.Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.
Byproducts 4-Nitrophenol (colored, easy to remove).t-Butanol, CO₂ (volatile).Benzyl alcohol, HCl (corrosive).Dibenzofulvene-piperidine adduct (UV active).
Key Advantage Base-lability, reaction monitoring, imparts unique cyclopentyl properties.Widely used, acid-labile, clean byproducts.Classic protecting group, removed by hydrogenation.Foundation of SPPS, very mild base cleavage.
Primary Use Case Amine protection where base-lability is desired or where the cyclopentyl moiety imparts beneficial physicochemical properties.General amine protection, especially in peptide synthesis.Amine protection, particularly when acidic conditions must be avoided.Solid-phase peptide synthesis (SPPS).

Experimental Protocols

The following protocols are grounded in established methodologies and designed to be self-validating. The causality behind key steps is explained to ensure both reproducibility and a deeper understanding of the process.

Protocol 1: Synthesis of Cyclopentyl 4-Nitrophenyl Carbonate

This procedure is adapted from standard methods for creating activated carbonates from alcohols and 4-nitrophenyl chloroformate.

Rationale : This synthesis activates cyclopentanol by converting it into a highly reactive carbonate. 4-Nitrophenyl chloroformate is the ideal reagent due to its high electrophilicity. Pyridine is used as a mild, nucleophilic base to neutralize the HCl generated in situ, preventing side reactions and driving the reaction to completion. The reaction is run at 0°C to control the exothermic reaction and minimize potential side reactions.

Materials :

  • Cyclopentanol (1.0 eq)

  • 4-Nitrophenyl chloroformate (1.05 eq)

  • Pyridine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure :

  • Dissolve cyclopentanol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve 4-nitrophenyl chloroformate (1.05 eq) in a minimal amount of anhydrous DCM.

  • Add the 4-nitrophenyl chloroformate solution dropwise to the cooled cyclopentanol solution over 30 minutes with vigorous stirring.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), and brine (1x). The HCl wash removes residual pyridine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure Cyclopentyl 4-nitrophenyl carbonate.

cluster_0 Synthesis of Cyclopentyl 4-Nitrophenyl Carbonate reagents Cyclopentanol + Pyridine in Anhydrous DCM cooling Cool to 0°C (Ice Bath) reagents->cooling addition Dropwise Addition (Maintain 0°C) cooling->addition activator 4-Nitrophenyl Chloroformate in DCM activator->addition reaction Stir at RT (2-3 hours) addition->reaction workup Aqueous Workup (HCl, H₂O, Brine) reaction->workup purify Dry & Concentrate Purify (Chromatography) workup->purify product Final Product: Cyclopentyl 4-Nitrophenyl Carbonate purify->product

Caption: Workflow for the synthesis of the activated carbonate.

Protocol 2: Carbamate Formation with a Primary Amine

This protocol details the use of the synthesized Cyclopentyl 4-nitrophenyl carbonate to protect a model primary amine, such as benzylamine.[2]

Rationale : This reaction exemplifies the high reactivity of the activated carbonate. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the stable 4-nitrophenoxide leaving group to form the final carbamate product. The reaction is typically fast and clean.

Materials :

  • Primary Amine (e.g., Benzylamine, 1.0 eq)

  • Cyclopentyl 4-nitrophenyl carbonate (1.1 eq)

  • Triethylamine (TEA, 1.2 eq, optional, if amine salt is used)

  • Anhydrous Tetrahydrofuran (THF) or DCM

Procedure :

  • Dissolve the primary amine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere. If using an amine hydrochloride salt, add TEA (1.2 eq) and stir for 10 minutes.

  • Add a solution of Cyclopentyl 4-nitrophenyl carbonate (1.1 eq) in anhydrous THF dropwise at room temperature.

  • A yellow color should develop as 4-nitrophenoxide is released.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC until the starting amine is consumed.

  • Once complete, remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M NaOH (2x) to remove the 4-nitrophenol byproduct, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude carbamate.

  • Purify by flash chromatography or recrystallization as needed.

cluster_1 Carbamate Synthesis Workflow amine Primary Amine in Anhydrous THF mix Combine and Stir at Room Temperature amine->mix reagent Cyclopentyl 4-Nitrophenyl Carbonate in THF reagent->mix monitor Monitor by TLC (Observe Yellow Color) mix->monitor concentrate Concentrate in vacuo monitor->concentrate extract Workup (NaOH, H₂O, Brine) concentrate->extract final_product Purified Cyclopentyl-Carbamate extract->final_product

Caption: General workflow for carbamate synthesis.

Protocol 3: Spectrophotometric Reaction Monitoring

Rationale : This method leverages the chromophoric 4-nitrophenoxide byproduct to track reaction kinetics. By measuring the absorbance at ~413 nm over time, one can determine the rate of reaction and confirm its completion without relying solely on TLC.[2]

Materials :

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Reaction mixture from Protocol 2

  • Reaction solvent (for blanking)

Procedure :

  • Set the spectrophotometer to read absorbance at 413 nm.

  • At timed intervals (e.g., every 5 minutes), carefully withdraw a small, precise aliquot from the reaction mixture.

  • Dilute the aliquot with a known volume of the reaction solvent to bring the absorbance into the linear range of the instrument (typically < 1.5 AU).

  • Use the pure reaction solvent as a blank to zero the spectrophotometer.

  • Measure the absorbance of the diluted aliquot.

  • Plot absorbance versus time. The reaction is complete when the absorbance value reaches a plateau, indicating that no more 4-nitrophenoxide is being generated.

Strategic Selection: When to Choose Cyclopentyl 4-Nitrophenyl Carbonate

Making an informed decision on which reagent to use is critical for synthetic success. The following decision tree outlines the thought process for selecting an appropriate amine-protecting strategy, highlighting the niche where the Cyclopentyl 4-nitrophenyl carbonate excels.

start Need to Protect an Amine? q1 Is downstream chemistry sensitive to strong acid? start->q1 q2 Is downstream chemistry sensitive to hydrogenation? q1->q2 Yes boc Use Boc Anhydride (Deprotect with TFA) q1->boc No q3 Is the synthesis on a solid phase? q2->q3 Yes cbz Use Cbz-Cl (Deprotect with H₂/Pd) q2->cbz No q4 Are mild basic conditions acceptable for deprotection? q3->q4 No fmoc Use Fmoc-Cl (Deprotect with Piperidine) q3->fmoc Yes q5 Are the specific properties of a cyclopentyl group desired (lipophilicity, metabolic stability)? q4->q5 Yes other Consider other specialized protecting groups q4->other No cpc Use Cyclopentyl 4-Nitrophenyl Carbonate (Deprotect with Base/HBr) q5->cpc Yes q5->other No

Caption: Decision tree for selecting an amine protecting group.

Conclusion

Cyclopentyl 4-nitrophenyl carbonate emerges as a highly advantageous reagent for specialized applications in organic synthesis. It combines the proven reactivity and convenient monitoring of the 4-nitrophenyl carbonate system with the unique steric and physicochemical benefits of the cyclopentyl group. Its stability to acid and lability to base provides essential orthogonality, while the properties it imparts can enhance the drug-like characteristics of the target molecule. While not a universal replacement for staples like Boc₂O or Cbz-Cl, it is an invaluable tool for the discerning synthetic chemist facing challenges that demand a non-standard solution, offering a clear pathway to complex molecules with tailored properties.

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